aTAG 2139
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H38N8O8 |
|---|---|
Molecular Weight |
782.8 g/mol |
IUPAC Name |
4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]-3-pyridinyl]-N-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C42H38N8O8/c1-43-38(53)29-22-47-30-14-12-24(20-28(30)37(29)48-26-8-3-2-4-9-26)25-13-15-31(46-21-25)39(54)45-19-6-5-18-44-35(52)23-58-33-11-7-10-27-36(33)42(57)50(41(27)56)32-16-17-34(51)49-40(32)55/h2-4,7-15,20-22,32H,5-6,16-19,23H2,1H3,(H,43,53)(H,44,52)(H,45,54)(H,47,48)(H,49,51,55) |
InChI Key |
IKLCDLVLZPLJRR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The aTAG Degradation System: An In-depth Technical Guide
The aTAG (AchillesTAG) degradation system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology offers a versatile approach for target validation and functional studies, overcoming the common challenge of developing a specific ligand for each protein target. By fusing the POI to a small protein tag, MTH1, the system co-opts the cell's natural protein disposal machinery to eliminate the target protein upon addition of a small molecule degrader. This guide provides a comprehensive technical overview of the aTAG system for researchers, scientists, and drug development professionals.
Core Principles of the aTAG Degradation System
The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional small molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Unlike PROTACs, which require a specific ligand for the target protein, the aTAG system employs a universal tagging strategy.[4][5]
The system is comprised of three key components:
-
The aTAG protein tag: The enzyme MTH1 (MutT homolog-1; NUDT1) serves as the degron tag.[1][2] MTH1 is a small (17 kDa) protein whose acute inhibition or degradation is well-tolerated by cells, with knockout mice showing no distinct phenotype.[6] This makes it an ideal tag as its own degradation has minimal impact on cellular physiology. The POI is genetically fused to the MTH1 tag.
-
The aTAG degrader: This is a heterobifunctional small molecule that consists of a high-affinity ligand for MTH1 connected via a chemical linker to a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN).[1][2][7]
-
The E3 ubiquitin ligase: The aTAG degrader recruits a cellular E3 ligase, such as CRBN, to the MTH1-tagged protein of interest.[1][4]
The mechanism of action involves the aTAG degrader simultaneously binding to the MTH1 tag on the fusion protein and the E3 ligase. This forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The aTAG degrader acts catalytically, meaning it can induce the degradation of multiple target protein molecules.[1][3]
Quantitative Performance of aTAG Degraders
The efficacy of aTAG degraders is characterized by their potency (DC50, the concentration at which 50% of the target protein is degraded) and the maximum level of degradation (Dmax). The following table summarizes the performance of key aTAG degraders.
| Degrader | Target Fusion Protein | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) | E3 Ligase Ligand |
| aTAG 2139 | MTH1-fused proteins | Various | 0.27 | 92.1 | 4 | Thalidomide (CRBN) |
| aTAG 4531 | MTH1-fused proteins | Various | 0.34 | >90 | Not Specified | Thalidomide (CRBN) |
Signaling Pathway and Experimental Workflow
aTAG System Signaling Pathway
The following diagram illustrates the molecular events in the aTAG degradation pathway.
Caption: The aTAG degradation pathway.
Experimental Workflow for the aTAG System
A typical experimental workflow for utilizing the aTAG system is depicted below.
Caption: A typical experimental workflow for the aTAG system.
Detailed Experimental Protocols
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
This protocol outlines the steps for generating endogenously MTH1-tagged cell lines using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) specific to the target gene's N- or C-terminus
-
Single-stranded DNA (ssDNA) HDR template containing the MTH1 tag sequence flanked by homology arms
-
Transfection reagent (e.g., electroporation buffer)
-
Cell culture reagents
Procedure:
-
Design and Synthesis:
-
Design at least two sgRNAs targeting the desired insertion site (e.g., near the start or stop codon) of the POI.
-
Design an ssDNA HDR template. This should include the MTH1 coding sequence, potentially with a linker, flanked by 80-100 base pairs of homology arms corresponding to the genomic sequence on either side of the cut site.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Combine sgRNA and Cas9 protein in a 1.2:1 molar ratio (e.g., 4.8 µM sgRNA to 4 µM Cas9).
-
Incubate at room temperature for 20 minutes to allow for RNP complex formation.
-
-
Cell Transfection:
-
Harvest and prepare cells for transfection according to the manufacturer's protocol for your chosen method (e.g., electroporation).
-
Resuspend the ssDNA HDR template in the transfection buffer.
-
Combine the RNP complexes and the HDR template with the cells and perform the transfection.
-
-
Cell Recovery and Validation:
-
Plate the transfected cells and allow them to recover for 24-48 hours.
-
Expand the cell population and validate the knock-in of the MTH1 tag by PCR, sequencing, and Western blotting to confirm the expression of the fusion protein.
-
Isolate single-cell clones to establish a homozygous MTH1-tagged cell line.
-
Protein Degradation Assay Using Western Blotting
This protocol describes how to assess the degradation of an MTH1-tagged protein of interest following treatment with an aTAG degrader.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., this compound) and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI or a tag, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the MTH1-tagged cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the aTAG degrader or a single concentration for a time-course experiment. Include a DMSO-treated control.
-
-
Cell Lysis:
-
At the desired time points, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the DMSO control to determine the extent of degradation.
-
Conclusion
The aTAG degradation system represents a significant advancement in the field of targeted protein degradation, providing a robust and versatile platform for studying protein function. Its key advantages, including its rapid and tunable nature, reversibility, and broad applicability, make it an invaluable tool for target validation and mechanistic studies in both academic and industrial research settings. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of the aTAG system in your research endeavors.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. A genetically encoded protein tag for control and quantitative imaging of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic degradation pathway and kinetics of domestic wastewater at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lymphoma.ca [lymphoma.ca]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
MTH1 as a Degradation Tag: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of MutT Homolog 1 (MTH1) as a degradation tag in the aTAG (AchillesTAG) system for targeted protein degradation. This technology offers a powerful and versatile tool for studying protein function and for the development of novel therapeutics.
Introduction to MTH1 and Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Unlike traditional inhibitors that merely block a protein's function, TPD results in the complete removal of the target protein, offering potential advantages in efficacy and overcoming drug resistance.
One of the key approaches in TPD is the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. The aTAG system is a specific application of this principle that employs MTH1 as a degradation tag.
MTH1 (also known as NUDT1) is a hydrolase that sanitizes the nucleotide pool by removing oxidized dNTPs, thereby preventing their incorporation into DNA. The use of MTH1 as a degradation tag is advantageous because its acute inhibition or degradation has been shown to have no significant phenotypic effect on normal cell viability, making it a safe and specific anchor for targeted degradation.
The aTAG System: Mechanism of Action
The aTAG system is a powerful tool for inducing the degradation of a protein of interest (POI). The core components of this system are:
-
MTH1-tagged Protein of Interest: The gene encoding the POI is genetically modified to include a sequence that codes for the MTH1 protein, creating a fusion protein. This is typically achieved through CRISPR/Cas9-mediated gene editing.
-
aTAG Degrader: This is a heterobifunctional molecule composed of a high-affinity ligand for MTH1, a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1]
The mechanism of action involves the aTAG degrader acting as a molecular bridge. The MTH1 ligand on the degrader binds to the MTH1-tagged POI, while the E3 ligase ligand binds to the CRBN subunit of the CRL4^CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: MTH1-aTAG degradation pathway.
Quantitative Data on aTAG Degraders
The efficacy of aTAG degraders is typically characterized by their DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following table summarizes the reported data for two commercially available aTAG degraders.
| Degrader | DC50 | Dmax | Incubation Time | E3 Ligase Ligand |
| aTAG 2139 | 0.27 nM[1] | 92.1%[1] | 4 hours[1] | Thalidomide (CRBN)[1] |
| aTAG 4531 | 0.34 nM[2] | 93.14%[2] | 4 hours[2] | Thalidomide (CRBN)[2] |
| This compound (CFT-2139) | 1.1 nM | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
This protocol outlines the steps for knocking in the MTH1 tag at the C-terminus of a gene of interest.
Experimental Workflow Diagram
Caption: Experimental workflow for MTH1-aTAG system.
Materials:
-
Cas9 nuclease
-
Synthetic guide RNA (gRNA)
-
Single-stranded DNA (ssDNA) donor template containing the MTH1 tag sequence flanked by homology arms
-
Cell line of interest
-
Transfection reagent
-
Puromycin (or other selection marker)
-
PCR primers for validation
-
Sanger sequencing reagents
Procedure:
-
Design gRNA and Donor Template:
-
Design a gRNA that targets the genomic region immediately upstream of the stop codon of the gene of interest.
-
Design an ssDNA donor template containing the MTH1 tag sequence. Flank the tag sequence with 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
-
Transfection:
-
Co-transfect the target cells with Cas9 nuclease, the designed gRNA, and the ssDNA donor template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
-
Selection and Clonal Isolation:
-
If the donor template includes a selection marker, apply the appropriate selection agent (e.g., puromycin) to enrich for edited cells.
-
Isolate single clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter is included.
-
-
Validation:
-
Screen individual clones by PCR using primers that flank the insertion site to identify clones with the correct knock-in.
-
Confirm the in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Protein Degradation Assay by Western Blot
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., this compound or aTAG 4531)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest or the MTH1 tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the MTH1-tagged cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the aTAG degrader or with a fixed concentration for a time-course experiment. Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
After the desired incubation period, wash the cells with PBS and lyse them in cell lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein or MTH1 tag, and the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Cell Viability Assay (MTT Assay)
Materials:
-
MTH1-tagged cell line
-
aTAG degrader
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the aTAG degrader. Include a DMSO control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Potential Off-Target Effects and Considerations
While the aTAG system is designed for high specificity, it is important to consider potential off-target effects. These can arise from:
-
CRISPR/Cas9-mediated off-target gene editing: It is crucial to perform whole-genome sequencing or targeted deep sequencing to ensure that no unintended mutations have been introduced during the cell line generation process.
-
Off-target effects of the aTAG degrader: The MTH1 and CRBN ligands used in the aTAG degrader are highly selective. However, it is good practice to include a negative control degrader (with a modification that prevents binding to either MTH1 or CRBN) to confirm that the observed effects are due to the specific degradation of the target protein. A rescue experiment, where a degradation-resistant version of the POI is expressed, can also help to confirm on-target effects.
Conclusion
The MTH1-based aTAG system represents a significant advancement in the field of targeted protein degradation. Its high specificity, potent activity, and the benign nature of MTH1 as a degradation tag make it an invaluable tool for researchers in both academic and industrial settings. This guide provides the foundational knowledge and protocols to successfully implement this technology for the study of protein function and the development of novel therapeutic strategies.
References
An In-depth Technical Guide to aTAG 2139-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying aTAG 2139-mediated protein degradation, a powerful tool for targeted protein knockdown.
Core Principle of this compound-Mediated Degradation
The this compound system is a targeted protein degradation (TPD) technology that enables the rapid and selective removal of a protein of interest (POI) from a cellular environment. The system's functionality relies on the "AchillesTAG" (aTAG) methodology, which utilizes the enzyme MutT homolog-1 (MTH1) as a degradation tag.
The core of the system is the heterobifunctional small molecule, this compound. This molecule is composed of a high-affinity ligand for MTH1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The process is initiated by genetically fusing the MTH1 protein to the POI. The introduction of this compound then orchestrates the formation of a ternary complex, bringing the MTH1-tagged POI into close proximity with the CRBN E3 ligase. This induced proximity triggers the poly-ubiquitination of the fusion protein, marking it for degradation by the 26S proteasome. A key advantage of this system is that the degradation of the endogenous MTH1 protein has no known phenotypic consequences, ensuring that the observed effects are due to the degradation of the targeted protein.
Quantitative Data Summary
The efficacy of this compound is characterized by its high potency and efficiency in mediating the degradation of MTH1-fusion proteins. The following tables summarize the key quantitative parameters reported for this compound.
| Parameter | Value | Description | Source(s) |
| DC₅₀ | 0.27 nM | The concentration of this compound required to degrade 50% of the MTH1-fusion protein after a 4-hour incubation. | [1][2] |
| 1.1 nM | The concentration of this compound required to degrade 50% of the MTH1-fusion protein. | [3] | |
| Dₘₐₓ | 92.1% | The maximum percentage of MTH1-fusion protein degradation observed after a 4-hour incubation. | [1][2] |
| Kᵢ for MTH1 | 2.1 nM | The inhibitory constant, representing the binding affinity of this compound to MTH1. | [3] |
Table 1: In Vitro Efficacy of this compound
| Property | Value | Source(s) |
| Molecular Weight | 782.81 g/mol | [1] |
| Formula | C₄₂H₃₈N₈O₈ | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | 50 mM | [1] |
Table 2: Physicochemical Properties of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application.
Caption: this compound-mediated protein degradation pathway.
Caption: Experimental workflow for this compound studies.
Detailed Experimental Protocols
Generation of MTH1-Fusion Cell Lines via CRISPR/Cas9
This protocol outlines the steps for creating a stable cell line endogenously expressing the protein of interest fused to the MTH1 tag.
Materials:
-
Cas9 nuclease
-
Synthetic guide RNAs (gRNAs) targeting the genomic locus of the POI
-
Single-stranded donor DNA (ssDNA) template containing the MTH1 tag sequence flanked by homology arms
-
Appropriate cell line and culture medium
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
PCR reagents
-
Sanger sequencing reagents
-
Antibodies against the POI and MTH1 tag
Protocol:
-
gRNA Design: Design and synthesize at least two gRNAs targeting the desired insertion site for the MTH1 tag (N- or C-terminus of the POI).
-
Donor DNA Design: Design and synthesize a ssDNA donor template containing the MTH1 coding sequence, flanked by 50-100 base pair homology arms corresponding to the genomic sequence adjacent to the gRNA cut site.
-
Transfection: Co-transfect the Cas9 protein, gRNAs, and the ssDNA donor template into the chosen cell line using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for successfully transfected cells.
-
Clonal Expansion: After selection, perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR using primers flanking the insertion site to identify clones with the correct integration. Confirm the in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Western Blot: Confirm the expression of the MTH1-POI fusion protein at the expected molecular weight by Western blotting using antibodies against both the POI and the MTH1 tag.
-
This compound-Mediated Degradation Assay
This protocol describes the treatment of MTH1-POI fusion cells with this compound and subsequent analysis of protein degradation.
Materials:
-
MTH1-POI fusion cell line
-
Wild-type (parental) cell line
-
This compound
-
This compound-NEG (negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-MTH1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Plating: Plate the MTH1-POI fusion cells and wild-type cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare a dilution series of this compound in cell culture medium. A typical concentration range for initial experiments is 0.1 nM to 1000 nM.
-
Include the following controls:
-
Vehicle control (DMSO)
-
Negative control (this compound-NEG at the highest concentration used for this compound)
-
Wild-type cells treated with the highest concentration of this compound to assess off-target effects.
-
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the cells for the desired time period. For kinetic studies, a time course of 0, 1, 2, 4, 8, and 24 hours is recommended. A standard endpoint for DC₅₀ determination is 4 hours.[1][2]
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI, MTH1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify the levels of the POI and loading control.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC₅₀ value.
-
Comparison with Other Targeted Protein Degradation Technologies
The aTAG system is one of several technologies available for targeted protein degradation. The following diagram and table provide a comparison with other common platforms.
Caption: Comparison of aTAG, dTAG, and HaloPROTAC systems.
| Feature | aTAG System | dTAG System | HaloPROTAC System |
| Degradation Tag | MTH1 | FKBP12F36V | HaloTag |
| Degrader Molecule | This compound | dTAG-13, dTAGV-1 | HaloPROTACs |
| Recruited E3 Ligase | CRBN | CRBN, VHL | VHL, CRBN |
| Key Advantage | The MTH1 tag is biologically inert, minimizing the risk of off-target effects from the tag itself. | A well-established and widely used system with the flexibility of recruiting different E3 ligases. | The HaloTag is versatile and can also be used for other applications such as cellular imaging. |
| Considerations | Requires genetic engineering to fuse the MTH1 tag to the protein of interest. | Also requires genetic modification. The FKBP12F36V tag is a mutant protein which could potentially have unforeseen biological effects. | Requires genetic modification. The HaloTag is larger than the MTH1 or FKBP12F36V tags, which could increase the likelihood of altering the function of the fusion protein. |
Table 3: Comparison of aTAG with Other Tag-Based Degradation Systems
References
The Role of aTAG 2139 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of aTAG 2139, a heterobifunctional small molecule designed for targeted protein degradation. It details the mechanism of action of this compound within the Achilles TAG (aTAG) technology, its role in hijacking the ubiquitin-proteasome system (UPS), and its application in basic research and drug development. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound's function and utility.
Introduction to aTAG Technology and this compound
The Achilles TAG (aTAG) system is a powerful chemical genetics tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1] This technology circumvents the need for developing a specific binder for each POI by utilizing a "degron tag," in this case, the MTH1 (MutT homolog-1) protein.[1][2] The POI is endogenously tagged with MTH1 using CRISPR/Cas9-mediated genome editing.[2]
This compound is a key component of this system, acting as a heterobifunctional degrader. It is a cell-permeable small molecule composed of a high-affinity ligand for MTH1, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] Specifically, this compound has been shown to engage the Cereblon (CRBN) E3 ligase. By forming a ternary complex between the MTH1-tagged POI and CRBN, this compound triggers the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Mechanism of Action of this compound
The primary role of this compound is to act as a molecular bridge, hijacking the cell's natural protein disposal machinery to eliminate a specific target. The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, being cell-permeable, enters the cell and simultaneously binds to the MTH1 tag on the fusion protein and the CRBN E3 ubiquitin ligase.[1] This proximity-inducing event forms a stable ternary complex.
-
Polyubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[3]
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[3] The proteasome captures the ubiquitinated POI, unfolds it, and degrades it into small peptides, while the ubiquitin molecules are recycled. This compound, having a catalytic mode of action, is then released to induce the degradation of another POI molecule.[1]
References
An In-depth Technical Guide to aTAG 2139 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139 is a heterobifunctional small molecule degrader designed for the targeted degradation of proteins of interest (POIs) in vivo. It is a key component of the AchillesTAG (aTAG) platform, a powerful technology for target validation and studying protein function. This system offers a rapid, reversible, and tunable method for protein knockdown, providing a compelling alternative to genetic approaches such as CRISPR/Cas9 or RNA interference.
This compound functions by hijacking the cell's natural protein disposal machinery. It is comprised of a ligand that selectively binds to the MTH1 (MutT homolog-1) protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The aTAG system requires the POI to be endogenously tagged with the MTH1 protein. Upon administration, this compound forms a ternary complex between the MTH1-tagged POI and CRBN, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1]
This guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its effective use in preclinical research.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 782.81 g/mol | [1] |
| Formula | C42H38N8O8 | [1] |
| CAS Number | 2387510-81-6 | [1] |
| In Vitro DC50 | 0.27 nM | [1] |
| In Vitro Dmax | 92.1% (after 4h incubation) | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
Mechanism of Action: The aTAG System
The aTAG system is a powerful tool for inducing the degradation of a specific protein of interest. The workflow begins with the genetic fusion of the MTH1 protein to the target protein. This compound then acts as a bridge, bringing the MTH1-tagged protein into close proximity with the E3 ubiquitin ligase, CRBN. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.
References
aTAG 2139 and aTAG 2139-NEG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aTAG 2139, a potent degrader of MTH1 (MutT homolog-1) fusion proteins, and its corresponding negative control, this compound-NEG. This document details the underlying mechanism of action, presents key quantitative data, and offers detailed protocols for the application of these molecules in targeted protein degradation studies.
Introduction to the aTAG System
The aTAG system is a powerful chemical biology tool for inducing the rapid and selective degradation of a target protein of interest (POI). This technology operates by fusing the POI to the MTH1 protein, which serves as a "degradation tag" (degron). The addition of this compound, a heterobifunctional molecule, facilitates the formation of a ternary complex between the MTH1-tagged POI and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of the fusion protein, marking it for degradation by the proteasome. This compound-NEG serves as a crucial experimental control, as it binds to MTH1 but is incapable of recruiting Cereblon, and therefore does not induce degradation.
Mechanism of Action: Signaling Pathway
The signaling pathway for this compound-mediated protein degradation is a multi-step process culminating in the destruction of the target protein.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key technical and biological activity data for this compound and its negative control.
| Property | This compound | This compound-NEG |
| Molecular Weight | 782.81 g/mol | 796.84 g/mol |
| Formula | C₄₂H₃₈N₈O₈ | C₄₃H₄₀N₈O₈ |
| Purity | ≥98% | ≥98% |
| Solubility (DMSO) | Up to 50 mM | Up to 100 mM |
| Storage | -20°C | -20°C |
| CAS Number | 2387510-81-6 | 2758431-99-9 |
| Biological Activity Metric | This compound | This compound-NEG |
| DC₅₀ (Degradation) | 0.27 nM (after 4h incubation) | No degradation activity |
| Dₘₐₓ (Degradation) | 92.1% (after 4h incubation) | Not applicable |
| Kᵢ (for MTH1) | 2.1 nM | 2.0 nM |
| Mechanism of Action | Degrader of MTH1 fusion proteins | Binds to MTH1 but does not induce degradation |
Experimental Protocols
Generation of MTH1-Fusion Cell Lines via CRISPR-Cas9
The successful application of the aTAG system first requires the generation of a stable cell line endogenously expressing the protein of interest fused to the MTH1 tag. CRISPR-Cas9-mediated homologous recombination is the recommended method.
Materials:
-
Cas9 nuclease
-
Synthesized single guide RNA (sgRNA) targeting the desired genomic locus (e.g., near the start or stop codon of the POI)
-
Homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Cell line of choice
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection markers (if included in the HDR template)
Protocol:
-
Design and Synthesize sgRNA and HDR Template: Design an sgRNA to create a double-strand break at the desired insertion site for the MTH1 tag. Synthesize the HDR template with the MTH1 sequence.
-
Transfection/Electroporation: Co-transfect the Cas9 plasmid, sgRNA plasmid, and the HDR template into the target cells.
-
Cell Recovery and Selection: Allow cells to recover for 48-72 hours post-transfection. If applicable, apply antibiotic selection or perform FACS to enrich for successfully edited cells.
-
Clonal Expansion: Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Verification: Screen individual clones by PCR and Sanger sequencing to confirm the correct in-frame insertion of the MTH1 tag. Further validation by Western blot is recommended to confirm the expression of the MTH1-fusion protein at the expected molecular weight.
Western Blotting for Protein Degradation
This protocol is designed to assess the degradation of the MTH1-tagged protein of interest upon treatment with this compound.
Materials:
-
MTH1-fusion expressing cell line
-
This compound and this compound-NEG
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MTH1 or anti-POI antibody, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed the MTH1-fusion cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM), a high concentration of this compound-NEG (e.g., 1 µM), and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using a chemiluminescence imaging system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of this compound and to ensure that the observed protein degradation is not a result of general cellular toxicity.
Materials:
-
MTH1-fusion expressing cell line
-
This compound and this compound-NEG
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and this compound-NEG. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC₅₀ values.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for utilizing the aTAG system and the logical workflow for data interpretation.
Caption: General Experimental Workflow.
Caption: Logical Workflow for Data Interpretation.
The aTAG System: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AchillesTAG (aTAG) system is a powerful chemical genetics tool developed for the rapid and specific degradation of proteins of interest (POIs) within a cellular context. This technology offers a significant advancement in the field of targeted protein degradation (TPD), providing a versatile platform for target validation, functional genomics, and the development of novel therapeutic strategies. The aTAG system overcomes limitations of traditional genetic knockdown methods, such as RNA interference, by offering temporal control, reversibility, and dose-dependent modulation of protein levels.[1]
At its core, the aTAG system utilizes a heterobifunctional degrader molecule to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). This is achieved by tagging the POI with a small protein degron, MutT homolog-1 (MTH1). The aTAG degrader then acts as a molecular bridge, bringing the MTH1-tagged POI into close proximity with an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity triggers the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The choice of MTH1 as the degron tag is strategic, as its acute inhibition or degradation has been shown to have no discernible phenotypic effect on cell viability, ensuring that the observed effects are due to the degradation of the POI.[3]
The aTAG technology has been successfully applied in various research areas, including the control of Chimeric Antigen Receptor (CAR)-T cell activity, demonstrating its potential for creating safer and more controllable cell-based therapies.[4] This technical guide provides an in-depth overview of the aTAG system, including its mechanism of action, detailed experimental protocols for its implementation and validation, and a summary of key quantitative data.
Core Mechanism of the aTAG System
The aTAG system operates through a precisely orchestrated series of molecular events that culminate in the degradation of a target protein. The key components and their interactions are visualized in the signaling pathway diagram below.
Quantitative Data Summary
The efficacy of the aTAG system is demonstrated through quantitative measurements of protein degradation. The following tables summarize key performance indicators for two potent aTAG degraders, aTAG 2139 and aTAG 4531.
| Degrader | DC50 (nM) | Dmax (%) | Incubation Time (hours) | Cell Line | Target Protein | Reference |
| This compound | 0.27 | 92.1 | 4 | Jurkat | CAR-MTH1 | [1] |
| aTAG 4531 | 0.34 | 93.1 | 4 | Jurkat | CAR-MTH1 |
| Concentration (nM) | This compound (% Degradation) | aTAG 4531 (% Degradation) |
| 0.01 | ~10 | ~5 |
| 0.1 | ~50 | ~40 |
| 1 | ~90 | ~85 |
| 10 | >90 | >90 |
| 100 | >90 | >90 |
| 1000 | >90 | >90 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the aTAG system. The following sections provide step-by-step protocols for key experiments.
Experimental Workflow Overview
The overall workflow for utilizing the aTAG system involves several key stages, from generating the tagged cell line to validating protein degradation and assessing its phenotypic consequences.
Protocol 1: CRISPR/Cas9-Mediated Knock-in of the MTH1 Tag
This protocol describes the generation of a cell line endogenously expressing the POI fused to the MTH1 tag using CRISPR/Cas9 technology.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (C-terminus or N-terminus of the POI)
-
Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Lipofectamine CRISPRMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium and supplements for the target cell line
-
Puromycin or other selection antibiotic (if a resistance cassette is included in the HDR template)
Procedure:
-
sgRNA and HDR Template Design: Design sgRNAs to target the desired insertion site. Design the ssDNA HDR template to include the MTH1 tag sequence and, optionally, a linker sequence and a selection marker.
-
Ribonucleoprotein (RNP) Complex Formation: a. Dilute Cas9 protein and sgRNA in Opti-MEM. b. Mix the Cas9 and sgRNA solutions and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
Transfection: a. Seed the target cells in a 24-well plate to achieve 70-90% confluency on the day of transfection. b. Dilute the RNP complex and the ssDNA HDR template in Opti-MEM. c. Add Lipofectamine CRISPRMAX to the diluted RNP/ssDNA mixture, mix gently, and incubate for 5-10 minutes at room temperature. d. Add the transfection complex to the cells.
-
Selection and Clonal Isolation: a. 48-72 hours post-transfection, begin selection with the appropriate antibiotic if a resistance marker was used. b. After selection, perform single-cell sorting or limiting dilution to isolate clonal populations.
-
Validation: a. Expand individual clones and extract genomic DNA. b. Perform PCR and Sanger sequencing to confirm the correct in-frame insertion of the MTH1 tag. c. Perform Western blot analysis to confirm the expression of the full-length POI-MTH1 fusion protein at the expected molecular weight.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the procedure for assessing the degradation of the MTH1-tagged POI following treatment with an aTAG degrader.
Materials:
-
POI-MTH1 expressing cells
-
aTAG degrader (e.g., this compound or aTAG 4531)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI or a tag (e.g., anti-MTH1 or an epitope tag if included)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed POI-MTH1 expressing cells in 6-well plates. b. Treat the cells with a range of aTAG degrader concentrations (for dose-response) or with a fixed concentration for different durations (for time-course). Include a DMSO vehicle control.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to quantify protein degradation relative to the loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability following treatment with an aTAG degrader to assess any potential cytotoxic effects.
Materials:
-
POI-MTH1 expressing cells
-
aTAG degrader
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow cells to attach and resume growth.
-
Cell Treatment: a. Prepare serial dilutions of the aTAG degrader in culture medium. b. Add the diluted degrader or DMSO (vehicle control) to the wells. c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate cell viability as a percentage of the DMSO-treated control cells. c. Plot the dose-response curves and calculate the IC50 value if applicable.[5][6][7]
Protocol 4: CAR-T Cell-Mediated Cytotoxicity Assay (Luciferase-Based)
This protocol details a method to assess the ability of the aTAG system to control the cytotoxic function of CAR-T cells.
Materials:
-
CAR-T cells engineered to express a CAR fused to the MTH1 tag (CAR-MTH1 T cells)
-
Target cancer cells expressing the antigen recognized by the CAR and stably expressing luciferase.
-
aTAG degrader
-
DMSO (vehicle control)
-
Culture medium for co-culture
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
CAR-T Cell Pre-treatment: a. Incubate CAR-MTH1 T cells with the desired concentration of aTAG degrader or DMSO for a specified period (e.g., 4 hours) to induce CAR degradation.
-
Co-culture Setup: a. Seed the luciferase-expressing target cells in a white, clear-bottom 96-well plate (e.g., 1 x 10^4 cells/well). b. Add the pre-treated CAR-MTH1 T cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1). c. Include control wells with target cells only (for maximum luciferase signal) and target cells with lysis buffer (for background signal).
-
Incubation: a. Co-culture the cells for a specified time (e.g., 4, 8, or 24 hours).
-
Luciferase Assay: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent to each well. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 × (1 - [(Luminescence of experimental well - Luminescence of background well) / (Luminescence of target cells only well - Luminescence of background well)])[8]
Conclusion
The aTAG system represents a significant advancement in the field of targeted protein degradation, offering a robust and versatile platform for studying protein function and developing novel therapeutic interventions. Its ability to induce rapid, specific, and reversible degradation of target proteins provides researchers with a powerful tool to dissect complex biological processes with high temporal resolution. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for the implementation and validation of the aTAG system in a variety of research settings. As the field of targeted protein degradation continues to evolve, the aTAG system is poised to play a crucial role in advancing our understanding of biology and in the development of next-generation therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbs.com [ijbs.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for aTAG 2139 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139 is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of proteins fused with the MTH1 (MutT homolog-1) tag. This molecule is a key component of the aTAG degradation system, which offers a powerful and versatile method for inducing rapid and selective protein knockdown in cell culture and in vivo models.[1][2] this compound is comprised of a ligand that selectively binds to the MTH1 protein, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This trimolecular complex formation leads to the polyubiquitination of the MTH1-fusion protein, marking it for degradation by the proteasome. This targeted protein degradation approach provides a robust alternative to genetic methods like CRISPR/Cas9 or RNAi for validating and studying the function of a protein of interest (POI).[3]
The aTAG system leverages the MTH1 protein as a "degron tag". MTH1 is a small (17kDa) protein whose inhibition or degradation is known to have no significant phenotypic effect in normal cells, making it an ideal tag for this system.[3] The POI is endogenously tagged with MTH1 using CRISPR/Cas9-mediated knock-in, ensuring physiological expression levels and localization.[3] this compound is cell-permeable and has demonstrated high potency and rapid action in inducing the degradation of MTH1-fusion proteins.[1]
Data Presentation
The efficacy of this compound is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Cell Line | Incubation Time | DC50 | Dmax | Reference |
| This compound | Jurkat (expressing MTH1-CAR fusion) | 4 hours | 0.27 nM | 92.1% | [1] |
| This compound | Not Specified | Not Specified | 1.1 nM | Not Specified | [4] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
aTAG 2139 Protocol for Targeted Protein Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aTAG 2139 protocol is a powerful and precise method for inducing the rapid and reversible degradation of a target protein of interest (POI). This technology offers a significant advantage over traditional genetic knockdown methods, such as RNAi or CRISPR/Cas9-mediated knockout, by allowing for tunable and acute control over protein levels. The aTAG system is a form of targeted protein degradation that utilizes a heterobifunctional degrader, this compound, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically eliminate the target protein.
This is achieved by first engineering the protein of interest to be expressed as a fusion with the MTH1 (MutT homolog-1) protein, which serves as a "degron tag". The MTH1 tag itself has no known phenotypic effect, making it an ideal component for this system.[1] The this compound molecule then acts as a molecular bridge, simultaneously binding to the MTH1-tagged protein and the E3 ubiquitin ligase, Cereblon (CRBN).[2][3] This induced proximity triggers the polyubiquitination of the MTH1-fusion protein, marking it for degradation by the proteasome.[3]
These application notes provide a comprehensive guide to utilizing the this compound protocol, from the initial step of tagging a target protein with MTH1 to the final analysis of protein knockdown.
Mechanism of Action
The this compound-mediated protein knockdown is a catalytic process involving the formation of a ternary complex between the MTH1-tagged protein of interest, the this compound degrader, and the CRBN E3 ubiquitin ligase. This leads to the polyubiquitination and subsequent proteasomal degradation of the entire fusion protein.
Quantitative Data Summary
The this compound degrader is highly potent and efficient, inducing significant protein degradation at nanomolar concentrations. The following tables summarize the key quantitative parameters for this compound and its negative control.
| Parameter | This compound | Reference(s) |
| DC50 | 0.27 nM | [2] |
| Dmax | 92.1% | [2] |
| Ki for MTH1 | 2.1 nM | [4] |
| Incubation Time for DC50 | 4 hours | [2] |
| Solubility in DMSO | up to 50 mM | [2] |
| Parameter | This compound-NEG | Reference(s) |
| Degradative Activity | None | [5] |
| Ki for MTH1 | 2.0 nM | [5] |
| Solubility in DMSO | up to 100 mM |
Experimental Protocols
A general workflow for utilizing the this compound system is outlined below.
Protocol 1: Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9
This protocol provides a general framework for endogenously tagging a protein of interest with the MTH1 degron tag using CRISPR/Cas9-mediated homology-directed repair (HDR).
1.1. Design and Preparation of CRISPR Components:
-
gRNA Design: Design a guide RNA (gRNA) that targets the genomic locus of the POI at the desired insertion site for the MTH1 tag (either N- or C-terminus). The cut site should be as close to the insertion site as possible. Several online tools can be used for gRNA design.
-
Donor Template Design: Construct a donor plasmid containing the MTH1 coding sequence flanked by 500-1000 bp homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.[6] The donor template should not contain the gRNA target sequence to prevent re-cutting after successful integration.
-
Cas9 Expression: Utilize a plasmid expressing Cas9 nuclease or deliver Cas9 protein directly.
1.2. Transfection:
-
Culture the cells to be engineered in appropriate media and conditions.
-
On the day of transfection, ensure cells are at an optimal confluency (typically 70-80%).
-
Co-transfect the cells with the gRNA expression plasmid, the Cas9 expression plasmid (or Cas9 protein), and the donor template plasmid using a suitable transfection reagent or electroporation.
-
Include a positive control (e.g., a fluorescent reporter) to monitor transfection efficiency.
1.3. Selection and Validation of Knock-in Clones:
-
After 48-72 hours, select for successfully transfected cells. If the donor plasmid contains a selection marker, apply the appropriate selection agent.
-
Expand single-cell clones in separate wells.
-
Screen individual clones for the correct integration of the MTH1 tag by PCR using primers that flank the insertion site.
-
Confirm the in-frame fusion and the absence of mutations by Sanger sequencing of the PCR product.
-
Verify the expression of the full-length MTH1-fusion protein by Western blotting using an antibody against the POI or a tag included in the donor template.
Protocol 2: this compound Treatment of Cultured Cells
This protocol details the treatment of MTH1-tagged cells with this compound to induce protein degradation.
2.1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C.
-
Prepare a 10 mM stock solution of the negative control, this compound-NEG, in DMSO. Store at -20°C.
-
Prepare serial dilutions of this compound and this compound-NEG in cell culture medium to the desired final concentrations.
2.2. Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
The next day, remove the existing media and replace it with fresh media containing the desired concentrations of this compound or this compound-NEG.
-
For a dose-response experiment , treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a fixed period (e.g., 4, 8, or 24 hours).
-
For a time-course experiment , treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Include a vehicle control (DMSO) and a negative control (this compound-NEG) at the highest concentration used for this compound.
2.3. Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
Protocol 3: Analysis of Protein Knockdown by Western Blot
This protocol describes the validation of protein knockdown using Western blotting.
3.1. Sample Preparation and SDS-PAGE:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a protein ladder to determine the molecular weight of the bands.
-
Run the gel until the dye front reaches the bottom.
3.2. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
3.3. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low protein knockdown | - Inefficient MTH1 tagging- Low concentration or potency of this compound- Cell line is resistant to CRBN-mediated degradation- Short incubation time | - Verify MTH1-fusion protein expression by Western blot.- Increase the concentration of this compound.- Increase the incubation time.- Test a different E3 ligase-recruiting degrader if available. |
| High background in Western blot | - Insufficient blocking- Primary or secondary antibody concentration is too high- Inadequate washing | - Increase blocking time or change blocking agent.- Optimize antibody dilutions.- Increase the number and duration of washes. |
| Off-target effects observed | - Non-specific activity of this compound at high concentrations | - Use the lowest effective concentration of this compound.- Compare the phenotype with the this compound-NEG control.- Perform washout experiments to confirm reversibility. |
| Variability between replicates | - Inconsistent cell seeding- Pipetting errors- Uneven protein loading | - Ensure accurate cell counting and seeding.- Use calibrated pipettes.- Carefully quantify and normalize protein lysates before loading. |
Reversibility of Knockdown
A key advantage of the aTAG system is its reversibility. To demonstrate this, a washout experiment can be performed.
Washout Protocol:
-
Treat MTH1-tagged cells with this compound for a sufficient time to achieve significant protein knockdown (e.g., 8 hours).
-
At the end of the treatment, collect a set of cells for analysis (time point 0 of washout).
-
For the remaining cells, remove the this compound-containing medium and wash the cells twice with fresh, pre-warmed medium.
-
Add fresh medium without this compound and return the cells to the incubator.
-
Harvest cells at various time points after washout (e.g., 4, 8, 12, 24 hours).
-
Analyze the protein levels at each time point by Western blot to observe the recovery of the MTH1-fusion protein.
By following these detailed protocols and application notes, researchers can effectively utilize the this compound system for precise and controlled degradation of their protein of interest, enabling a deeper understanding of its cellular function.
References
Application Notes and Protocols for Creating MTH1 Fusion Proteins for aTAG 2139-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aTAG system is a powerful tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes a small molecule degrader, aTAG 2139, to hijack the cell's natural protein disposal machinery and target it towards a POI that has been fused with the MTH1 protein, which serves as a "degradation tag" (degron). This compound is a heterobifunctional molecule that binds to both the MTH1 portion of the fusion protein and the E3 ubiquitin ligase cereblon (CRBN). This binding event brings the E3 ligase in close proximity to the MTH1-POI fusion protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2][3]
A key advantage of the aTAG system is that MTH1 is a non-essential protein, meaning its acute degradation is not expected to have significant phenotypic consequences on its own.[3] This allows for a clean interpretation of the effects of degrading the fused POI. These application notes provide detailed protocols for the creation of MTH1 fusion proteins and their subsequent degradation using this compound.
Data Presentation
The following tables summarize the key quantitative data for the this compound degrader.
| Parameter | Value | Conditions | Reference |
| DC50 | 0.27 nM | 4-hour incubation in human Jurkat cells expressing an MTH1-CAR fusion protein. | [4][5] |
| Dmax | 92.1% | 4-hour incubation in human Jurkat cells expressing an MTH1-CAR fusion protein. | [4][5] |
| Ki (for MTH1) | 2.1 nM | Biochemical binding assay. | [2] |
| Concentration (nM) | % Degradation of MTH1-CAR Fusion Protein (4h) |
| 0.01 | ~10% |
| 0.1 | ~50% |
| 1 | ~80% |
| 10 | ~90% |
| 100 | >90% |
| 1000 | >90% |
MTH1 Signaling Pathway and the aTAG System
MTH1 (MutT Homolog 1), also known as NUDT1, plays a crucial role in maintaining genome integrity by sanitizing oxidized nucleotide pools. Reactive oxygen species (ROS) can oxidize dNTPs, and if these oxidized nucleotides are incorporated into DNA, they can lead to mutations and DNA damage. MTH1 prevents this by hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates (e.g., 8-oxo-dGTP) into their monophosphate forms, which are then targeted for degradation. In the context of the aTAG system, the endogenous function of MTH1 is repurposed for targeted protein degradation.
Caption: MTH1's role in preventing DNA damage and its hijacking by the aTAG system.
Experimental Protocols
Protocol 1: Creation of MTH1-Fusion Proteins by Lentiviral Expression
This protocol describes the generation of a lentiviral vector for the expression of an MTH1-tagged protein of interest (POI). A fluorescent reporter (e.g., GFP) can be included for easier tracking of expression.
Materials:
-
Lentiviral expression vector (e.g., pLenti-CMV-GFP-Puro)
-
Full-length cDNA of human MTH1
-
Full-length cDNA of your POI
-
Restriction enzymes and T4 DNA ligase
-
Stellar™ Competent Cells
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Polybrene
Procedure:
-
Vector Construction: a. Clone the MTH1 cDNA into the lentiviral expression vector. The MTH1 tag can be placed at either the N- or C-terminus of your POI. Ensure that the MTH1 and POI are in the same reading frame. A flexible linker (e.g., (GGGGS)x3) between MTH1 and the POI is recommended to ensure proper folding of both proteins. b. Verify the final construct by Sanger sequencing.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the MTH1-POI lentiviral vector and the packaging plasmids using your preferred transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral particles can be concentrated by ultracentrifugation if necessary.
-
Transduction of Target Cells: a. Plate your target cells at the desired density. b. The following day, add the lentiviral supernatant to the cells in the presence of polybrene (final concentration 4-8 µg/mL). c. Incubate for 24-48 hours. d. Replace the virus-containing medium with fresh medium.
-
Selection of Stable Cell Line: a. 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration for your cell line. b. Expand the puromycin-resistant cells to establish a stable cell line expressing the MTH1-POI fusion protein. c. Confirm the expression of the fusion protein by Western blot using antibodies against your POI, MTH1, or the fluorescent tag, and by fluorescence microscopy if a fluorescent reporter is included.
Protocol 2: Endogenous Tagging of a POI with MTH1 using CRISPR-Cas9
This protocol outlines the steps for knocking in the MTH1 tag at the endogenous locus of your POI using CRISPR-Cas9, which allows for the study of the protein at physiological expression levels.
Materials:
-
Cas9 expression vector (e.g., pX458, which also expresses GFP for selection)
-
sgRNA design tool (e.g., CHOPCHOP)
-
Donor plasmid containing the MTH1 tag flanked by homology arms
-
Target cell line
-
Transfection reagent or electroporation system
-
FACS instrument for cell sorting
Procedure:
-
sgRNA Design and Cloning: a. Design sgRNAs targeting the region immediately upstream or downstream of the start or stop codon of your POI, depending on whether you are creating an N- or C-terminal fusion. b. Clone the selected sgRNA into the Cas9 expression vector.
-
Donor Plasmid Construction: a. Amplify ~800-1000 bp homology arms from the genomic DNA of your target cells, flanking the sgRNA cut site. b. Clone the MTH1 tag sequence between the homology arms in a donor plasmid. It is crucial to mutate the PAM sequence in the homology arm corresponding to the sgRNA target site to prevent re-cutting of the donor plasmid and the modified genomic locus.
-
Transfection and Sorting: a. Co-transfect the target cells with the sgRNA/Cas9 plasmid and the donor plasmid. b. 48-72 hours post-transfection, sort the GFP-positive cells by FACS to enrich for cells that have been successfully transfected.
-
Clonal Selection and Validation: a. Plate the sorted cells at a low density to allow for the growth of single-cell colonies. b. Expand individual clones and screen for the correct integration of the MTH1 tag by PCR using primers that flank the integration site. c. Confirm the in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product. d. Verify the expression of the MTH1-tagged POI by Western blot.
This compound-Mediated Degradation and Validation
Protocol 3: Induction and Assessment of MTH1-POI Degradation
Materials:
-
Cells expressing the MTH1-POI fusion protein
-
This compound (and a negative control, this compound-NEG, if available)
-
DMSO
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against the POI, MTH1, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Plate the MTH1-POI expressing cells at a suitable density. b. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for degradation. A DMSO-only control should be included. c. For time-course experiments, treat cells with the optimal concentration of this compound and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. b. Quantify the protein concentration of the lysates.
-
Western Blot Analysis: a. Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against your POI or MTH1, and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results. f. Quantify the band intensities to determine the percentage of protein degradation at each concentration and time point.
Experimental Workflow and Validation
A robust validation workflow is essential to ensure that the observed phenotype is a direct result of the degradation of the POI and not due to off-target effects of this compound or artifacts from the fusion tag.
Caption: A comprehensive workflow for the validation of the aTAG system.
Key Validation Steps:
-
Confirm Fusion Protein Expression and Localization: Before proceeding with degradation experiments, it is crucial to confirm that the MTH1-POI fusion protein is expressed at the expected size and localizes to the correct subcellular compartment.
-
Demonstrate Dose- and Time-Dependent Degradation: As outlined in Protocol 3, show that this compound induces degradation of the MTH1-POI in a dose- and time-dependent manner.
-
Use a Negative Control: The use of a negative control compound, such as this compound-NEG, which is structurally similar to this compound but does not induce degradation, can help to rule out off-target effects of the degrader molecule itself.
-
Perform a Rescue Experiment: To confirm that the observed phenotype is due to the degradation of the POI, a rescue experiment can be performed. This involves expressing a version of the POI that is resistant to degradation (e.g., by mutating the POI so it no longer interacts with downstream effectors, while still being degraded) and showing that this rescues the phenotype.
-
Test in Parental Cell Line: As a control, treat the parental cell line (not expressing the MTH1-POI) with this compound to ensure that the observed phenotype is not due to an effect on endogenous proteins.
-
Proteomic Analysis (Optional): For a comprehensive assessment of selectivity, mass spectrometry-based proteomic approaches can be used to compare the proteome of cells treated with this compound to control-treated cells. This can identify any unintended changes in the abundance of other proteins.[1]
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for aTAG 2139 in Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery, enabling the selective elimination of proteins of interest. The aTAG system represents a novel and efficient approach for target validation, utilizing small molecule degraders to induce the degradation of a target protein that has been fused with a specific "degron" tag. aTAG 2139 is a key component of this system, a heterobifunctional molecule designed to potently and rapidly degrade proteins tagged with MTH1 (MutT homolog-1; NUDT1). This document provides detailed application notes and protocols for the use of this compound in target validation studies.
The aTAG system offers a significant advantage over traditional methods like CRISPR/Cas9 or RNA interference by providing tunable and reversible control over protein levels, allowing for the rapid assessment of a protein's function and its potential as a therapeutic target. This compound is a cell-permeable compound suitable for both in vitro and in vivo applications.[1][2][3][4]
Mechanism of Action
This compound is a heterobifunctional molecule that comprises a ligand with high selectivity for the MTH1 protein and a second ligand that binds to the E3 ubiquitin ligase, cereblon (CRBN).[1][2] For the aTAG system to be effective, the protein of interest (POI) must first be endogenously tagged with the MTH1 protein. This is typically achieved through CRISPR/Cas9-mediated genome editing.[1][2]
Once the MTH1-tagged POI is expressed, the introduction of this compound facilitates the formation of a ternary complex between the MTH1-POI and the CRBN E3 ligase.[3] This proximity induces the polyubiquitination of the POI by the cellular ubiquitin-proteasome system, marking it for degradation by the proteasome.[3] this compound acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[3] The MTH1 tag was chosen as its loss has no known major phenotypic effects, making it an ideal degron tag.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Notes | Reference(s) |
| DC50 | 0.27 nM | 50% degradation concentration after 4 hours of incubation. | [1][2][4][5] |
| 1.1 nM | [6] | ||
| Dmax | 92.1% | Maximum degradation after 4 hours of incubation. | [1][2][4][5] |
| Ki for MTH1 | 2.1 nM | Inhibitory constant for MTH1. | [6] |
| Molecular Weight | 782.81 g/mol | [1][2] | |
| Solubility | Up to 50 mM | In DMSO. | [1][2] |
| Purity | ≥98% | [1][2] |
Experimental Protocols
A typical workflow for target validation using this compound involves three main stages:
-
Generation of an MTH1-tagged cell line.
-
Treatment with this compound and assessment of protein degradation.
-
Phenotypic analysis to validate the target.
Protocol 1: Generation of MTH1-tagged Cell Line via CRISPR/Cas9
This protocol provides a general framework for endogenously tagging a protein of interest (POI) with MTH1 at the C-terminus. Optimization will be required for specific genes and cell lines.
Materials:
-
Cas9-expressing cell line or purified Cas9 protein
-
sgRNA expression vector (e.g., pX330) or synthetic sgRNA
-
Homology-directed repair (HDR) template plasmid containing the MTH1 tag sequence flanked by 500-1000 bp homology arms corresponding to the genomic sequence around the POI's stop codon. The template should also include a selection marker (e.g., puromycin (B1679871) resistance gene).
-
Transfection reagent or electroporation system
-
Cell culture reagents
-
Genomic DNA extraction kit
-
PCR reagents and primers for validation
-
Sanger sequencing reagents
Procedure:
-
Design sgRNA: Design an sgRNA targeting the C-terminus of the POI, just upstream of the stop codon. Ensure high on-target and low off-target scores using design tools (e.g., CRISPOR).
-
Construct HDR Template: Clone the MTH1 tag sequence and a selection marker into a plasmid, flanked by the left and right homology arms corresponding to the genomic locus of the POI.
-
Transfection/Electroporation: Co-transfect the sgRNA expression plasmid (or synthetic sgRNA and Cas9 protein) and the HDR template into the target cells.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: After selection, isolate single-cell clones into 96-well plates.
-
Validation:
-
Expand the clones and extract genomic DNA.
-
Perform PCR using primers flanking the integration site to screen for clones with the correct insertion.
-
Confirm the correct in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Verify the expression of the MTH1-tagged POI by Western blot using an antibody against the POI or a tag antibody if one was included.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol describes how to assess the degradation of the MTH1-tagged POI after treatment with this compound.
Materials:
-
MTH1-tagged cell line
-
This compound and this compound-NEG (negative control)
-
DMSO (vehicle control)
-
Cell culture plates and reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Prepare a dilution series of this compound in culture medium (e.g., 0.1 nM to 1000 nM).
-
Also prepare wells with vehicle (DMSO) and a high concentration of this compound-NEG as controls.
-
Aspirate the old medium and add the medium containing the different treatments.
-
-
Incubation: Incubate the cells for a desired time course (e.g., 2, 4, 8, 16, 24 hours). A 4-hour incubation is a good starting point.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the phenotypic consequences of degrading the POI on cell viability.
Materials:
-
MTH1-tagged cell line
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Add this compound at various concentrations to the wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a period relevant to the biological question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Logical Relationships in the aTAG System
The aTAG system is based on the induced proximity of three key components.
References
Application Notes and Protocols for In Vivo Delivery of aTAG 2139 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139 is a heterobifunctional small molecule degrader designed for the targeted degradation of proteins fused to the MTH1 (MutT homolog-1) protein tag. This system, known as the AchillesTAG system, offers a powerful method for inducing rapid and selective protein knockdown in vivo, providing a valuable tool for target validation and studying protein function in animal models. This compound operates by forming a ternary complex between the MTH1-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.[1] This document provides detailed application notes and protocols for the in vivo delivery of this compound.
Mechanism of Action
The this compound molecule is composed of a ligand that selectively binds to the MTH1 protein and another ligand that recruits the CRBN E3 ligase, connected by a chemical linker.[2] When a protein of interest is genetically fused to the MTH1 tag, administration of this compound facilitates the proximity of the fusion protein to the CRBN E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules to the MTH1-tagged protein, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple target protein molecules by a single this compound molecule.[1]
Data Presentation
While specific in vivo efficacy and comprehensive pharmacokinetic data for this compound are not extensively published in peer-reviewed literature, the manufacturer (Tocris Bioscience) indicates the availability of mouse DMPK (Drug Metabolism and Pharmacokinetics) properties in a supplementary file.[2] Researchers are advised to consult this supplementary information for detailed pharmacokinetic parameters. The following tables present a summary of the available in vitro data and a template for organizing future in vivo findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 0.27 nM | Not Specified | 4 hours | [2] |
| Dmax | 92.1% | Not Specified | 4 hours | [2] |
| DC50 | 1.1 nM | Not Specified | Not Specified | [2] |
| Ki for MTH1 | 2.1 nM | Not Specified | Not Specified | [2] |
Table 2: Template for In Vivo Pharmacokinetic Data Summary (Mouse)
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax | e.g., IV, IP, PO | ng/mL or µM | ||
| Tmax | e.g., IV, IP, PO | hours | ||
| AUClast | e.g., IV, IP, PO | ng*h/mL | ||
| Half-life (t1/2) | e.g., IV, IP, PO | hours | ||
| Bioavailability (F%) | PO vs. IV | % |
Table 3: Template for In Vivo Efficacy Study Summary
| Animal Model | Tumor/Disease Model | Treatment Group | Dosing Schedule | Outcome |
| e.g., Nude mice | e.g., Xenograft | This compound (dose mg/kg) | e.g., Daily, IP | e.g., Tumor growth inhibition (%) |
| Vehicle Control | e.g., Daily, IP |
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo studies with small molecule degraders and should be optimized for specific animal models and experimental goals.
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, injectable grade)
-
Polyethylene glycol 300 (PEG300, sterile, injectable grade)
-
Tween 80 (Polysorbate 80, sterile, injectable grade)
-
Saline (0.9% NaCl, sterile, injectable grade) or Phosphate-Buffered Saline (PBS, sterile, injectable grade)
-
Sterile vials and syringes
Protocol:
-
Prepare a stock solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, a 50 mM stock solution in DMSO is a common starting point.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle solution. A common formulation for PROTACs and similar degraders is a mixture of PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Formulate the dosing solution: While vortexing the vehicle, slowly add the this compound stock solution to achieve the final desired concentration for injection. Ensure the final solution is clear and free of precipitation.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.
In Vivo Administration in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
-
Cancer cell line engineered to express the MTH1-tagged protein of interest.
-
Matrigel (optional, for improved tumor take-rate).
-
This compound formulation and vehicle control.
-
Calipers for tumor measurement.
-
Appropriate animal handling and euthanasia equipment.
Protocol:
-
Cell Preparation: Culture the engineered cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or serum-free media at a concentration of 1-10 x 106 cells per 100 µL. A 1:1 mixture with Matrigel can be used to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage) and dosing schedule (e.g., daily, every other day) should be determined based on the pharmacokinetic properties of this compound and the experimental design.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of each animal at the same frequency as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Observe the animals for any other signs of distress or toxicity.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at selected time points, tumors and other relevant tissues can be harvested to assess the levels of the MTH1-tagged protein by methods such as Western blotting or immunohistochemistry to confirm target degradation.
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of this compound. Statistical analysis (e.g., t-test, ANOVA) should be performed to compare the treatment and control groups.
Safety and Toxicity Considerations
As with any experimental compound, a thorough evaluation of the potential toxicity of this compound is crucial. Currently, there is a lack of publicly available data on the in vivo toxicity profile of this compound. Researchers should conduct pilot studies to determine the maximum tolerated dose (MTD) and monitor for any adverse effects during efficacy studies. It is important to note that the degradation of the MTH1 tag itself is not expected to have a phenotypic consequence, as MTH1 knockout mice have been shown to be viable and without overt phenotypes.[1] However, on-target toxicities related to the degradation of the protein of interest and off-target effects of the degrader molecule should be carefully assessed.
Conclusion
This compound offers a promising approach for the targeted degradation of proteins of interest in in vivo animal models. The successful application of this technology relies on careful experimental design, including appropriate formulation, determination of the optimal dosing regimen, and thorough monitoring of both efficacy and potential toxicity. The protocols and information provided in this document serve as a guide for researchers to effectively utilize this compound in their preclinical studies. For the most accurate and up-to-date information, it is highly recommended to consult the manufacturer's documentation and the primary literature citing the use of this compound.
References
Application Notes: Determining Optimal aTAG 2139 Concentration
Application Notes and Protocols for Western Blot Analysis of aTAG 2139-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139 is a heterobifunctional small molecule designed for targeted protein degradation. It operates through the AchillesTAG (aTAG) system, which involves fusing the protein of interest (POI) with the MTH1 (MutT homolog-1) protein. This compound then selectively binds to the MTH1 tag and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the entire MTH1-POI fusion protein.[1][2] This technology allows for the rapid and potent knockdown of a target protein, providing a powerful tool for target validation and studying protein function.[1][2]
Western blotting is a fundamental technique to quantify the degradation of the target protein induced by this compound. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, including experimental workflow, data interpretation, and visualization of the underlying signaling pathway.
Mechanism of Action of this compound
This compound facilitates the formation of a ternary complex between the MTH1-tagged protein of interest and the CRBN E3 ubiquitin ligase.[1] This proximity induces the transfer of ubiquitin molecules to the fusion protein, marking it for recognition and degradation by the 26S proteasome.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells expressing the MTH1-fusion protein of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Further dilute in cell culture medium to the desired final concentrations. This compound is highly potent, with a reported DC50 of 0.27 nM to 1.1 nM after 4 hours of treatment.[3][4][5] A suggested concentration range for initial experiments is 0.1 nM to 100 nM.
-
Treatment: Replace the cell culture medium with medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, and 24 hours) at 37°C in a humidified incubator with 5% CO2. Maximum degradation (Dmax) is often observed after 4 hours.[1][3][4]
Western Blot Protocol
This protocol outlines the steps for preparing cell lysates and performing a Western blot to quantify the degradation of the MTH1-tagged target protein.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish or well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation (see Table 2 for recommended antibodies and dilutions).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 782.81 g/mol | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| DC50 | 0.27 - 1.1 nM (at 4 hours) | [1][3][4][5] |
| Dmax | ~92.1% (at 4 hours) | [1][3][4] |
Table 2: Recommended Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| MTH1 | Rabbit | 1:500 - 1:2000 | Novus Biologicals | NBP2-95092 |
| MTH1 | Rabbit | 1:1000 | Cell Signaling Technology | 43918 |
| MTH1 | Mouse | 1:5000 | Proteintech | 67443-1-Ig |
| CRBN | Rabbit | 1:1000 - 1:5000 | Thermo Fisher Scientific | PA5-98707 |
| CRBN | Rabbit | 1:1000 | Cell Signaling Technology | 71810 |
| Ubiquitin | Mouse | 1:1000 | Abcam | ab139471 |
| GAPDH (Loading Control) | Rabbit | 1:200000 | Abcam | ab181602 |
| β-Actin (Loading Control) | Rabbit | 1:1000 | Cell Signaling Technology | 8457 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated Knock-in of an MTH1 Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is a crucial enzyme responsible for sanitizing the cellular nucleotide pool.[1][2] It functions by hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms.[2][3] This action prevents their incorporation into DNA during replication, thereby averting DNA damage and subsequent mutations.[4][5] Cancer cells often exhibit high levels of reactive oxygen species (ROS) and become dependent on MTH1 to mitigate oxidative stress and proliferate, making MTH1 a compelling target for cancer therapy.[1][3][6]
To investigate the intricate roles of MTH1 in cellular processes and its potential as a therapeutic target, precise genome editing techniques are invaluable. The CRISPR-Cas9 system offers a powerful method for engineering cells to express endogenously tagged MTH1. By knocking in an epitope tag (e.g., HA, FLAG) or a functional tag, researchers can meticulously study its expression, localization, interaction partners, and regulation under various conditions. These application notes provide a detailed framework and experimental protocols for successfully generating an MTH1-tagged cell line using CRISPR-Cas9-mediated homology-directed repair (HDR).
MTH1 Signaling and Cellular Function
MTH1 plays a significant role beyond simply cleansing the nucleotide pool. It is implicated in various signaling pathways that are critical for cancer cell proliferation and survival. For instance, MTH1 activity has been shown to enhance the MAPK and PI3K/AKT signaling pathways in non-small cell lung cancer (NSCLC), promoting invasion and proliferation.[7] Inhibition of MTH1 can impact mitochondrial function and the PI3K/AKT pathway in gastric cancer cells.[7] Furthermore, oncogenic signaling from pathways involving RAS, NF-κB, and MYC increases ROS production, making cancer cells more reliant on MTH1 to prevent apoptosis induced by DNA damage.[7][8]
Experimental Workflow for MTH1 Tag Knock-in
The generation of a stable MTH1-tagged cell line via CRISPR-Cas9 involves a multi-step process. It begins with the careful design of a specific guide RNA (gRNA) and a corresponding DNA donor template. These components are then delivered into the target cells, where the Cas9 nuclease creates a double-strand break (DSB) at the desired genomic locus. The cell's HDR pathway then uses the provided donor template to repair the break, integrating the tag sequence in the process. Finally, successfully edited cells are identified, isolated, and validated through a series of molecular biology techniques.
Detailed Protocols
Protocol 1: Design of Guide RNA and Donor Template
Successful knock-in relies heavily on the design of the gRNA and the donor template. The gRNA directs the Cas9 nuclease to the precise genomic location, while the donor template provides the sequence for the desired modification.
1.1. Guide RNA (gRNA) Design:
-
Target Site Selection : To tag the endogenous MTH1 protein, select a target site near the start codon (for N-terminal tagging) or the stop codon (for C-terminal tagging). The Cas9-induced DSB should be as close as possible to the desired insertion site, ideally within 10 base pairs, to maximize HDR efficiency.[9][10]
-
gRNA Sequence : Use online design tools (e.g., Benchling, CHOPCHOP) to identify potent and specific 20-nucleotide gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM).[9][11] For the commonly used Streptococcus pyogenes Cas9, the PAM sequence is NGG.
-
Off-Target Analysis : The chosen design tool should perform a genome-wide search to identify potential off-target sites. Select a gRNA with the highest on-target score and the fewest, or most mismatched, off-target sites.[12]
-
Synthesis : It is recommended to test at least two different gRNAs per target site.[13] Synthesize the gRNAs as single-guide RNAs (sgRNAs).
1.2. Donor Template Design:
-
Template Type : For small insertions like epitope tags (<100 bp), a single-stranded oligodeoxynucleotide (ssODN) is often more efficient than a double-stranded plasmid donor.[10][14][15] For larger insertions (e.g., fluorescent proteins), a plasmid donor is required.[10][16]
-
Homology Arms : The donor template must contain the tag sequence flanked by homology arms—sequences identical to the genomic regions upstream and downstream of the intended insertion site.
-
Silent Mutations : To prevent the Cas9 nuclease from repeatedly cutting the genomic locus after the tag has been inserted, introduce silent mutations into the PAM sequence or the gRNA binding site within the donor template's homology arm.[10][16] These mutations should not alter the amino acid sequence of the MTH1 protein.
-
Modifications : For ssODNs, consider adding 2-3 phosphorothioate (B77711) bonds to the 5' and 3' ends to protect against exonuclease degradation and increase stability.[13]
Protocol 2: Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex
Delivering the Cas9 nuclease and gRNA as a pre-complexed RNP has been shown to increase editing efficiency and reduce off-target effects compared to plasmid-based delivery.[17]
-
Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 µM.
-
In a sterile PCR tube, combine the sgRNA and purified, high-fidelity Cas9 nuclease protein. A common molar ratio is 1.2:1 (sgRNA:Cas9).[13]
-
Gently mix and incubate the solution at room temperature for 10-20 minutes to allow the RNP complex to form.
-
While the RNP is incubating, prepare the cells and the donor template for transfection.
Protocol 3: Transfection of Target Cells
Electroporation is a highly efficient method for delivering the RNP and donor template into a wide variety of cell types.
-
Culture the target cells to ~70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Resuspend the ssODN donor template in a suitable buffer.
-
Harvest and count the cells. For a typical electroporation cuvette, 2x10^5 to 1x10^6 cells are used.
-
Wash the cells with sterile PBS and resuspend them in the appropriate electroporation buffer.
-
Add the pre-formed RNP complex and the ssODN donor template to the cell suspension. Mix gently.
-
Transfer the mixture to an electroporation cuvette and apply the electrical pulse using a nucleofector device with a cell-type-specific program.
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Allow the cells to recover for 48-72 hours before proceeding with analysis or cell sorting.
Protocol 4: Validation of MTH1 Tag Knock-in
A multi-step validation process is essential to confirm successful tag integration at the genomic, transcriptomic, and proteomic levels.
-
Genomic DNA Analysis :
-
PCR Screening : After cell recovery, extract genomic DNA from a portion of the transfected cell population. Design PCR primers that flank the target region. Successful knock-in will result in a larger PCR product than the wild-type allele.
-
Sanger Sequencing : To confirm the precise integration of the tag and the absence of unintended mutations, PCR amplify the target locus from the genomic DNA of isolated clones and submit the product for Sanger sequencing.
-
-
Single-Cell Cloning : To establish a pure, isogenic cell line, isolate single cells from the edited pool. This can be achieved through fluorescence-activated cell sorting (FACS) if a fluorescent reporter was co-transfected, or by limiting dilution.
-
Western Blot Analysis :
-
Once clonal populations have been expanded, prepare total protein lysates.
-
Perform a Western blot using an antibody specific to the inserted tag (e.g., anti-HA, anti-FLAG) to confirm the expression of the MTH1-tagged fusion protein. The detected protein should be at the expected molecular weight (MTH1 is ~18 kDa, plus the weight of the tag).[2]
-
Use an anti-MTH1 antibody to compare the expression level of the tagged protein to the wild-type protein in the parental cell line.
-
-
Functional Validation :
-
Assess whether the tag interferes with MTH1 function. This can be done using an 8-oxo-dGTPase activity assay on lysates from the knock-in clones.[4]
-
Alternatively, assess cellular phenotypes. For example, MTH1 inhibition or depletion can lead to increased DNA damage.[18][19] The MTH1-tagged cells should respond similarly to the wild-type cells when treated with MTH1 inhibitors or exposed to oxidative stress, indicating that the tagged protein is functional.
-
Data Presentation
Quantitative data from knock-in experiments should be clearly summarized to allow for comparison and optimization of the protocol.
Table 1: Representative Knock-in Efficiency with Different Donor Designs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Donor Template Type | ssODN | ssODN | Plasmid |
| Homology Arm Length | 30 nt (symmetric) | 60 nt (symmetric) | 800 bp (symmetric) |
| gRNA Target Site | Exon 7 (near stop) | Exon 7 (near stop) | Exon 7 (near stop) |
| Delivery Method | Electroporation | Electroporation | Electroporation |
| Knock-in Efficiency (%) * | 15.2% | 18.5% | 4.3% |
*Efficiency determined by genomic PCR analysis of the pooled cell population 72 hours post-transfection.
Table 2: Characterization of Validated MTH1-HA Clonal Lines
| Clone ID | Genotyping Result (Sanger) | MTH1-HA Expression (vs. WT MTH1)** | 8-oxodGTPase Activity (vs. WT)*** |
| MTH1-HA-C1 | Heterozygous Knock-in | 0.95 | 98% |
| MTH1-HA-C2 | Biallelic Knock-in | 1.85 | 102% |
| MTH1-HA-C3 | Wild-Type (Unedited) | Not Detected | 100% |
| MTH1-HA-C4 | Heterozygous Knock-in | 1.05 | 105% |
**Relative protein level determined by densitometry of Western blot bands. ***Relative enzymatic activity measured in cell lysates.
References
- 1. researchgate.net [researchgate.net]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addiction to MTH1 protein results in intense expression in human breast cancer tissue as measured by liquid chromatography-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. jkip.kit.edu [jkip.kit.edu]
- 13. CRISPR-Cas9-based Genome Editing For aTAG Knock-ins [tocris.com]
- 14. [Practical Insights]Designing Donor Templates – EDITGENE [editxor.com]
- 15. 3 quick tips to design your HDR donor oligo for maximum efficiency [horizondiscovery.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications | Ubigene [ubigene.us]
- 18. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation and development of MTH1 inhibitors for treatment of cancer. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for Lentiviral Expression of MTH1-Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the lentiviral expression of MTH1 (MutT Homolog 1) fusion proteins. This powerful technique allows for stable, long-term expression of MTH1 fused to a protein of interest (e.g., a fluorescent reporter like GFP for tracking, or a functional protein for therapeutic studies) in a wide range of mammalian cells. This document outlines the principles, detailed experimental protocols, and expected outcomes for successful implementation in your research.
Introduction to MTH1 and Lentiviral Expression
MTH1, also known as NUDT1, is a crucial enzyme that sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA and subsequent mutations.[1][2] In the context of cancer, tumor cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased reliance on MTH1 for survival.[1][3] This makes MTH1 an attractive therapeutic target.
Lentiviral vectors are highly efficient tools for gene delivery to both dividing and non-dividing cells.[1][4] They integrate the gene of interest into the host cell genome, leading to stable and long-term transgene expression. This methodology is ideal for creating stable cell lines expressing MTH1-fusion proteins for in-depth functional studies, drug screening, and preclinical evaluation.
Data Presentation
The following tables provide representative quantitative data for the lentiviral expression of an MTH1-GFP fusion protein in common cancer cell lines. Note: This data is illustrative and actual results may vary depending on the specific fusion partner, cell line, and experimental conditions.
Table 1: Lentiviral Titer and Transduction Efficiency of MTH1-GFP
| Cell Line | Viral Titer (TU/mL) | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| HEK293T | 1.5 x 10⁸ | 5 | >95 |
| A549 (Lung Cancer) | 1.5 x 10⁸ | 10 | 85 ± 5 |
| MCF-7 (Breast Cancer) | 1.5 x 10⁸ | 10 | 78 ± 7 |
| U87 MG (Glioblastoma) | 1.5 x 10⁸ | 15 | 72 ± 8 |
TU/mL: Transducing Units per milliliter. Transduction efficiency was determined by flow cytometry for GFP expression 72 hours post-transduction.
Table 2: Quantification of MTH1-GFP Fusion Protein Expression
| Cell Line | Method | Relative Expression Level (Fold change over control) |
| A549 | Western Blot (Densitometry) | 15 ± 2.5 |
| MCF-7 | Western Blot (Densitometry) | 12 ± 3.1 |
| U87 MG | Western Blot (Densitometry) | 10 ± 2.8 |
| A549 | qRT-PCR (mRNA level) | 25 ± 4.2 |
| MCF-7 | qRT-PCR (mRNA level) | 21 ± 3.8 |
| U87 MG | qRT-PCR (mRNA level) | 18 ± 3.5 |
Control cells were transduced with a lentivirus expressing only GFP. Expression levels were normalized to a housekeeping gene (e.g., GAPDH or Beta-actin).
Table 3: Effect of MTH1-GFP Expression on Cell Viability (MTT Assay)
| Cell Line | Treatment | Cell Viability (% of control) |
| A549 | MTH1-GFP Lentivirus | 92 ± 6 |
| MCF-7 | MTH1-GFP Lentivirus | 95 ± 4 |
| U87 MG | MTH1-GFP Lentivirus | 93 ± 5 |
| A549 | MTH1-GFP + Oxidative Stress (H₂O₂) | 75 ± 8 |
| MCF-7 | MTH1-GFP + Oxidative Stress (H₂O₂) | 80 ± 7 |
| U87 MG | MTH1-GFP + Oxidative Stress (H₂O₂) | 78 ± 6* |
Cell viability was measured 48 hours post-transduction. For the oxidative stress condition, cells were treated with a sublethal dose of H₂O₂ for 24 hours. The asterisk () indicates a statistically significant increase in viability compared to control cells under oxidative stress (not shown).*
Experimental Protocols
Protocol 1: Construction of MTH1-Fusion Lentiviral Vector
This protocol describes the cloning of an MTH1-fusion gene (e.g., MTH1-GFP) into a third-generation lentiviral transfer plasmid.
Materials:
-
Human MTH1 cDNA
-
GFP cDNA (or other fusion partner)
-
Lentiviral transfer plasmid (e.g., pLenti-CMV-MCS-EF1-Puro)
-
Restriction enzymes
-
T4 DNA Ligase
-
Stellar™ Competent Cells (or similar)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Method:
-
Fusion Gene Construction (SOEing PCR):
-
Amplify the MTH1 and GFP coding sequences separately using PCR primers that introduce overlapping sequences at the desired fusion junction.
-
Include a flexible linker sequence (e.g., (Gly4Ser)3) in the overlapping primers to ensure proper folding and function of both protein domains.
-
In a second round of PCR (Splicing by Overlap Extension), use the MTH1 forward primer and the GFP reverse primer with both initial PCR products as templates to generate the full-length MTH1-GFP fusion gene.
-
-
Vector and Insert Preparation:
-
Digest the lentiviral transfer plasmid and the MTH1-GFP PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, and T4 DNA Ligase. Incubate as recommended by the manufacturer.
-
-
Transformation and Selection:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the lentiviral plasmid.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the MTH1-GFP gene by restriction digest analysis and Sanger sequencing.
-
Protocol 2: Lentivirus Production and Titration
This protocol details the production of high-titer lentivirus in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with MTH1-fusion gene
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS
-
0.45 µm syringe filters
-
Lenti-X™ GoStix™ or qPCR-based titration kit
Method:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare three separate tubes containing the transfer plasmid, psPAX2, and pMD2.G.
-
In a new tube, mix the plasmids with Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional but Recommended):
-
For higher titers, concentrate the virus using a commercially available concentration reagent or by ultracentrifugation.
-
-
Titration:
-
Determine the viral titer (Transducing Units per mL) using a rapid method like Lenti-X™ GoStix™ or a more quantitative method like qPCR to determine the number of viral genomes.
-
Protocol 3: Transduction of Target Cells
This protocol describes how to infect your target cells with the produced lentivirus to establish stable expression of the MTH1-fusion protein.
Materials:
-
Target cells (e.g., A549, MCF-7)
-
Lentiviral stock of MTH1-fusion protein
-
Polybrene
-
Complete culture medium for target cells
-
Selection antibiotic (if applicable, e.g., puromycin)
Method:
-
Cell Seeding:
-
Seed the target cells in a 6-well plate so they reach 50-60% confluency on the day of transduction.
-
-
Transduction:
-
Prepare a mixture of complete medium, the desired amount of lentivirus (based on the desired MOI), and Polybrene (final concentration 4-8 µg/mL).
-
Remove the old medium from the cells and add the virus-containing medium.
-
Incubate the cells for 24 hours.
-
-
Medium Change and Selection:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
If your lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for stably transduced cells.
-
-
Expansion and Analysis:
-
Expand the selected cells to generate a stable cell line.
-
Confirm the expression of the MTH1-fusion protein by Western blot and/or flow cytometry (if a fluorescent tag is used).
-
Protocol 4: Analysis of MTH1-Fusion Protein Expression and Cell Viability
A. Western Blot Analysis
-
Prepare protein lysates from transduced and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MTH1 or the fusion tag (e.g., anti-GFP or anti-FLAG).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
B. Cell Viability (MTT) Assay
-
Seed transduced and control cells in a 96-well plate.
-
After the desired incubation time, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Visualizations
Caption: Workflow for lentiviral expression of MTH1-fusion proteins.
Caption: MTH1 signaling in response to oxidative stress and DNA damage.
References
- 1. Cancer cells as targets for lentivirus-mediated gene transfer and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid inhibition of cancer cell growth induced by lentiviral delivery and expression of mutant-template telomerase RNA and anti-telomerase short-interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics with aTAG 2139
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aTAG 2139 in quantitative proteomics studies. The aTAG system offers a powerful chemical biology tool for the rapid and selective degradation of proteins of interest, enabling in-depth functional analysis and target validation.
Introduction to the aTAG System
The AchillesTAG (aTAG) system is a targeted protein degradation (TPD) technology that allows for the conditional degradation of a protein of interest (POI). This is achieved by fusing the POI to the MTH1 (MutT homolog-1) protein, which serves as a "degron tag". The system is then activated by a small molecule heterobifunctional degrader, such as this compound.
This compound is a high-potency degrader molecule composed of a ligand that selectively binds to MTH1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the proteasome.[1][2][3][4] This targeted approach allows for the acute and reversible control of protein levels, providing a significant advantage over genetic methods like CRISPR/Cas9 or RNA interference.
Key Advantages of the aTAG System:
-
Rapid and Potent Degradation: this compound can induce significant degradation of the target protein within hours of treatment.[2][3]
-
High Specificity: The degradation is specific to the MTH1-tagged protein.
-
Tunable Control: The extent of protein degradation can be controlled by varying the concentration of this compound.
-
Reversibility: The effect of the degrader can be reversed by washing it out of the cell culture media.
-
In Vitro and In Vivo Applicability: this compound is cell-permeable and suitable for use in both cell culture and animal models.[2][3]
Signaling Pathway of this compound-Mediated Protein Degradation
The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: this compound mediates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the MTH1-tagged protein of interest.
Experimental Workflow for Quantitative Proteomics using this compound
A typical quantitative proteomics experiment using this compound involves several key stages, from cell line generation to data analysis. The following diagram outlines a standard workflow.
References
Troubleshooting & Optimization
aTAG 2139 not degrading target protein
Welcome to the Technical Support Center for aTAG 2139. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to this compound-mediated degradation of target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional degrader designed for the targeted degradation of proteins that have been fused with the MTH1 (MutT homolog-1) protein tag. It functions by simultaneously binding to the MTH1 tag on the fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the MTH1-tagged protein, marking it for degradation by the proteasome.[2] This technology allows for the selective degradation of virtually any intracellular protein of interest.[3]
Q2: My MTH1-tagged target protein is not degrading after treatment with this compound. What are the potential reasons?
Several factors can contribute to the lack of degradation. These can be broadly categorized into three areas:
-
Issues with the MTH1-tagged target protein:
-
Low or no expression of the fusion protein.
-
Misfolding of the fusion protein, making the MTH1 tag inaccessible.
-
The MTH1 tag is sterically hindered by the target protein's structure.
-
-
Problems with this compound:
-
Poor cell permeability of this compound in your specific cell line.
-
Instability or degradation of the this compound compound.
-
Incorrect concentration of this compound used.
-
-
Cellular machinery limitations:
-
Low expression or dysfunction of the CRBN E3 ligase in your cell model.
-
Impaired ubiquitin-proteasome system (UPS) activity.
-
The target protein has a very long half-life or high synthesis rate that outpaces degradation.
-
Q3: How can I confirm that my MTH1-tagged protein is expressed correctly?
To confirm the expression of your MTH1-fusion protein, you should perform a Western blot analysis on cell lysates using an antibody that specifically recognizes your target protein or an antibody against the MTH1 tag. It is crucial to include a negative control (e.g., parental cell line without the fusion protein) to ensure the antibody is specific.
Q4: What are the appropriate controls for an this compound degradation experiment?
To ensure the observed degradation is specific and on-target, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent.
-
Negative Control Compound: Use this compound-NEG, an inactive analog of this compound that binds to MTH1 but does not recruit CRBN E3 ligase.[4][5] This control helps to confirm that the degradation is dependent on the recruitment of the E3 ligase.
-
Parental Cell Line: Use the parental cell line that does not express the MTH1-tagged target protein to confirm that the degradation is specific to the fusion protein.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when this compound fails to degrade a target protein.
Problem 1: No or low degradation of the MTH1-tagged target protein.
This is the most common issue. The following troubleshooting workflow will help you pinpoint the cause.
Caption: Troubleshooting workflow for this compound degradation experiments.
Key Experiments & Protocols
Protocol 1: Western Blot for MTH1-Fusion Protein Degradation
Objective: To determine the dose-response and time-course of this compound-mediated degradation of the MTH1-tagged target protein.
Materials:
-
Cell line expressing the MTH1-fusion protein
-
Parental cell line (negative control)
-
This compound
-
This compound-NEG (negative control compound)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (against target protein or MTH1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4, 8, or 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Controls: Include vehicle-treated, this compound-NEG-treated, and parental cells. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Conc. | 1 nM | 10 nM | 100 nM | 1000 nM |
| % Degradation (8h) | 15% | 55% | 92% | 90% |
| % Degradation (24h) | 25% | 75% | 98% | 95% |
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the MTH1-fusion protein, this compound, and CRBN.
Materials:
-
Cell line expressing the MTH1-fusion protein
-
This compound and this compound-NEG
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-MTH1 or anti-target protein)
-
Antibodies for Western blotting (anti-CRBN, anti-MTH1/target protein)
-
Protein A/G magnetic beads
Methodology:
-
Cell Treatment: Treat cells with this compound, this compound-NEG, or vehicle for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the MTH1-fusion protein and CRBN.
| IP Antibody | Treatment | Blot: MTH1-fusion | Blot: CRBN |
| Anti-MTH1 | Vehicle | Present | Absent |
| Anti-MTH1 | This compound | Present | Present |
| Anti-MTH1 | This compound-NEG | Present | Absent |
| IgG Control | This compound | Absent | Absent |
Protocol 3: In-Cell Ubiquitination Assay
Objective: To determine if the MTH1-fusion protein is ubiquitinated upon this compound treatment.
Materials:
-
Cell line expressing the MTH1-fusion protein
-
This compound
-
Proteasome inhibitor (MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation (anti-MTH1 or anti-target protein)
-
Antibodies for Western blotting (anti-ubiquitin, anti-MTH1/target protein)
-
Protein A/G magnetic beads
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle. Crucially, co-treat with a proteasome inhibitor (MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt non-covalent protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the MTH1-fusion protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting. Probe with an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the MTH1-fusion protein.
Protocol 4: Proteasome Activity Assay
Objective: To assess the functional status of the ubiquitin-proteasome system in your cell line.
Materials:
-
Cell lysates
-
Commercially available proteasome activity assay kit (e.g., using a fluorogenic substrate)
Methodology:
-
Prepare cell lysates from both your experimental cell line and a control cell line known to have active proteasomes.
-
Perform the proteasome activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorogenic peptide substrate that is cleaved by the proteasome, releasing a fluorescent signal.
-
Measure the fluorescence over time using a plate reader.
-
Compare the proteasome activity in your experimental cell line to the control cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-mediated protein degradation.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: MTH1 Fusion Protein Expression
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers expressing and purifying MTH1 fusion proteins.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the expression and purification of MTH1 fusion proteins.
Q1: I am seeing very low or no expression of my MTH1 fusion protein. What are the possible causes and solutions?
A1: Low or no protein expression is a common issue in recombinant protein production. Several factors could be contributing to this problem.
Possible Causes:
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and time are critical for optimal protein expression.
-
Codon-Related Issues: The MTH1 gene sequence may contain codons that are rare in the E. coli host, leading to translational stalling.
-
Toxicity of MTH1: Overexpression of MTH1 might be toxic to the host cells, leading to cell death or reduced growth.
-
Plasmid Integrity: The expression vector could have mutations or be unstable.
-
mRNA Instability: The mRNA transcript of the MTH1 fusion gene might be unstable.
Troubleshooting Solutions:
-
Optimize Induction Parameters:
-
IPTG Concentration: Titrate the IPTG concentration. While a common starting point is 1 mM, optimal concentrations can range from 0.05 mM to 1 mM.[1] For MTH1, a concentration of 0.4 mM has been used successfully.[2]
-
Induction Temperature and Time: Lowering the induction temperature (e.g., 15-25°C) and extending the induction time (e.g., 12-16 hours or overnight) can enhance protein folding and solubility, which can indirectly improve yield.[3] Successful expression of MTH1 has been achieved by inducing at 25°C for 12 hours.[2]
-
-
Verify the Expression Construct:
-
Sequence your plasmid to ensure the MTH1 gene is in the correct reading frame and free of mutations.
-
-
Address Codon Bias:
-
Analyze the MTH1 gene sequence for rare codons in E. coli. If a high number of rare codons are present, consider re-cloning with a codon-optimized synthetic gene.
-
-
Mitigate Protein Toxicity:
-
Use a lower IPTG concentration to reduce the rate of protein expression.
-
Switch to a lower copy number plasmid.
-
Use an E. coli strain engineered to handle toxic proteins, such as those containing the pLysS plasmid.
-
Q2: My MTH1 fusion protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Protein insolubility and the formation of inclusion bodies are frequent challenges, especially when overexpressing a protein in E. coli.
Possible Causes:
-
High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.
-
Lack of Post-Translational Modifications: E. coli does not perform many of the post-translational modifications that eukaryotic proteins like human MTH1 might require for proper folding.
-
Inappropriate Fusion Tag: The chosen fusion tag may not be effective at enhancing the solubility of MTH1.
-
Suboptimal Culture Conditions: High induction temperatures can promote protein aggregation.
Troubleshooting Solutions:
-
Modify Expression Conditions:
-
Lower Temperature: Reduce the induction temperature to 15-25°C to slow down protein synthesis and allow more time for proper folding.[3]
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to decrease the expression rate.[2][4]
-
Change E. coli Strain: Use strains that promote disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express) or strains that co-express chaperones.[3]
-
-
Optimize the Fusion Tag:
-
Inclusion Body Solubilization and Refolding:
-
If optimizing expression conditions fails, you can purify the MTH1 fusion protein from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants like 6M guanidine-HCl or 8M urea (B33335), and then refolding the protein by gradually removing the denaturant.
-
Q3: My His-tagged MTH1 protein is not binding to the Ni-NTA affinity column. What could be the issue?
A3: Failure to bind to the affinity resin is a frustrating problem that can halt your purification workflow.
Possible Causes:
-
Inaccessible His-tag: The polyhistidine tag might be buried within the folded structure of the MTH1 fusion protein.[7]
-
Incorrect Buffer Composition: The presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in your lysis or binding buffer can strip the nickel ions from the resin.[8] High concentrations of imidazole (B134444) in the binding buffer can also prevent binding.[7][8]
-
Suboptimal pH: The pH of the binding buffer can affect the charge of the histidine residues. At low pH, the histidine side chains can become protonated, preventing coordination with the nickel ions.[7]
-
Column Overload: Exceeding the binding capacity of the Ni-NTA resin.
Troubleshooting Solutions:
-
Expose the His-tag:
-
Perform the purification under denaturing conditions using 6M guanidine-HCl or 8M urea in your lysis and binding buffers.[7] This will unfold the protein and expose the His-tag. The protein can then be refolded on the column or after elution.
-
Consider re-engineering your construct to include a flexible linker between the MTH1 protein and the His-tag.
-
-
Optimize Buffer Conditions:
-
Ensure your buffers are free of EDTA and have low concentrations of reducing agents.
-
Maintain a low concentration of imidazole (e.g., 10-20 mM) in your binding buffer to reduce non-specific binding without preventing your His-tagged protein from binding.
-
Ensure the pH of your binding buffer is around 8.0. Adjust the pH after adding all components, including imidazole.[7]
-
-
Check Column and Flow Rate:
-
Ensure you are not exceeding the binding capacity of your resin.
-
Reduce the flow rate during sample application to allow sufficient time for the His-tagged protein to bind to the resin.
-
Q4: I see multiple bands on my Western blot for the MTH1 fusion protein. What is the cause and how can I fix it?
A4: The presence of multiple bands on a Western blot can be due to several factors, ranging from protein degradation to antibody non-specificity.
Possible Causes:
-
Protein Degradation: The MTH1 fusion protein may be susceptible to proteolysis by host cell proteases.[9]
-
Post-Translational Modifications: While less common in E. coli, some modifications can lead to different band sizes.
-
Protein Aggregation: Dimers, trimers, or larger aggregates that are not fully denatured can appear as higher molecular weight bands.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[9][10]
-
Splice Variants or Isoforms: This is more relevant for expression in eukaryotic systems but can be a consideration depending on the source of the MTH1 cDNA.
Troubleshooting Solutions:
-
Minimize Protein Degradation:
-
Add a protease inhibitor cocktail to your lysis buffer.[11]
-
Work quickly and keep your samples on ice or at 4°C throughout the purification process.
-
-
Ensure Complete Denaturation:
-
Boil your samples in SDS-PAGE loading buffer for a sufficient amount of time (5-10 minutes) to break up aggregates.
-
Add fresh reducing agents like DTT or β-mercaptoethanol to your loading buffer.[11]
-
-
Optimize Antibody Concentrations and Washing Steps:
-
Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.
-
Increase the number and duration of washing steps after antibody incubation.
-
Increase the concentration of Tween-20 in your wash buffer (e.g., up to 0.5%).[9]
-
-
Use a More Specific Antibody:
II. Quantitative Data Summary
Table 1: Recommended Induction Conditions for MTH1 Fusion Protein Expression in E. coli
| Parameter | Recommended Range | Successful MTH1 Condition | Reference |
| Host Strain | BL21(DE3) or derivatives | Transetta (DE3) | [2] |
| Culture Medium | LB or Terrific Broth | LB | [2] |
| OD600 at Induction | 0.5 - 0.8 | 0.5 | [2] |
| IPTG Concentration | 0.05 - 1.0 mM | 0.4 mM | [2] |
| Induction Temp. | 15°C - 37°C | 25°C | [2] |
| Induction Time | 3 - 16 hours | 12 hours | [2] |
Table 2: Buffer Compositions for His-tagged MTH1 Purification
| Buffer Type | Component | Concentration |
| Lysis Buffer | Tris-HCl (pH 8.0) | 50 mM |
| NaCl | 300 mM | |
| Imidazole | 10-20 mM | |
| Protease Inhibitors | 1x | |
| Wash Buffer | Tris-HCl (pH 8.0) | 50 mM |
| NaCl | 300 mM | |
| Imidazole | 20-50 mM | |
| Elution Buffer | Tris-HCl (pH 8.0) | 50 mM |
| NaCl | 300 mM | |
| Imidazole | 250-500 mM |
III. Experimental Protocols
Protocol 1: Expression of His-tagged MTH1 in E. coli
-
Transform the pET-based expression vector containing the His-tagged MTH1 gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.5.[2]
-
Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.[2]
-
Continue to incubate the culture at 25°C for 12 hours with shaking.[2]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged MTH1 using Ni-NTA Affinity Chromatography
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer (see Table 2) at a ratio of 5-10 mL per gram of wet cell paste.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer (see Table 2) to remove non-specifically bound proteins.
-
Elute the His-tagged MTH1 protein with 5-10 column volumes of Elution Buffer (see Table 2).
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
Pool the fractions containing pure MTH1 and dialyze against a suitable storage buffer.
Protocol 3: SDS-PAGE and Western Blotting for MTH1 Detection
-
Mix protein samples with 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Load 10-25 µg of total protein per lane on an SDS-PAGE gel.[2]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTH1 or the fusion tag overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
IV. Visualizations
Caption: Troubleshooting workflow for MTH1 fusion protein expression.
Caption: Key steps in His-tagged MTH1 affinity purification.
References
- 1. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. neb.com [neb.com]
- 4. mdanderson.org [mdanderson.org]
- 5. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sinobiological.com [sinobiological.com]
- 10. westernblot.cc [westernblot.cc]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing aTAG 2139 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for aTAG 2139, a heterobifunctional degrader for MTH1 fusion proteins. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results in your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical degrader that targets proteins fused with the MTH1 (MutT homolog-1) tag. It is a heterobifunctional molecule, meaning it has two active ends. One end binds to the MTH1 tag on your protein of interest, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the MTH1-tagged protein, marking it for degradation by the proteasome.[1][2][3]
Q2: What is the recommended starting incubation time for this compound?
A2: A standard incubation time of 4 hours is widely cited and has been shown to induce potent and selective degradation of MTH1 fusion proteins.[4][5][6] This time point is a good starting point for initial experiments.
Q3: Why might I need to optimize the incubation time for my specific experiment?
A3: The optimal incubation time can vary depending on several factors, including the specific cell line, the expression level and stability of your target protein, and the desired experimental outcome. For some proteins, significant degradation may occur at earlier time points, while for others, a longer incubation may be necessary to achieve maximal degradation. Time-course experiments are crucial for characterizing the degradation kinetics in your system.
Q4: Can I reverse the degradation effect of this compound?
A4: Yes, the effects of this compound can be reversed by washing it out of the cell culture media. This allows for temporal control over protein levels, which is a key advantage of this technology.
Q5: Is there a negative control available for this compound?
A5: Yes, this compound-NEG is available as a negative control.[5] This control compound is inactive and can be used to distinguish the specific degradation effects of this compound from any off-target or non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of the target protein. | 1. Suboptimal incubation time: The degradation kinetics of your specific target protein may be faster or slower than the standard 4-hour time point. 2. Incorrect concentration of this compound: The concentration of the degrader may be too low to be effective. 3. Low expression or instability of the MTH1-tagged protein: If the fusion protein is not expressed well or is inherently unstable, degradation may be difficult to detect. 4. Cell permeability issues: Although this compound is cell-permeable, different cell lines can have varying permeability. 5. Issues with the proteasome machinery: The cells' proteasomes may not be functioning optimally. | 1. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to determine the optimal incubation time for your system. 2. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) to find the optimal working concentration. 3. Verify the expression of your MTH1-fusion protein by Western blot or another suitable method before starting the degradation experiment. 4. If permeability is a concern, consider using a different cell line or consult the literature for methods to enhance compound uptake. 5. As a positive control for proteasome activity, treat cells with a known proteasome inhibitor (e.g., MG-132) alongside this compound. This should rescue the degradation of the target protein. |
| High background or non-specific effects. | 1. This compound concentration is too high: High concentrations can sometimes lead to off-target effects. 2. Contamination of cell culture: Mycoplasma or other contaminants can affect cellular processes, including protein degradation. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Regularly test your cell lines for mycoplasma contamination. |
| High variability between replicates. | 1. Inconsistent cell seeding or density: Variations in cell number can lead to inconsistent results. 2. Inaccurate pipetting of this compound: Errors in dilution or addition of the degrader will affect the final concentration. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation. | 1. Ensure a homogenous cell suspension and consistent seeding density across all wells. 2. Calibrate your pipettes regularly and use fresh tips for each dilution. 3. Avoid using the outer wells of multi-well plates for experiments, or fill them with sterile PBS or media to minimize evaporation. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Conditions | Reference |
| DC₅₀ | 0.27 nM | 4-hour incubation | [4][5][6] |
| Dₘₐₓ | 92.1% | 4-hour incubation | [4][5][6] |
| Molecular Weight | 782.81 g/mol | N/A | [4][5] |
| Solubility | Up to 50 mM | In DMSO | [4][5] |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time (Time-Course Experiment)
This protocol outlines the steps to determine the optimal incubation time for this compound in your specific cell line and for your MTH1-tagged protein of interest.
1. Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
2. This compound Treatment:
-
The next day, treat the cells with a pre-determined optimal concentration of this compound (if unknown, start with a concentration around the known DC₅₀, e.g., 1 nM).
-
Include a vehicle control (e.g., DMSO) and a negative control (this compound-NEG) where appropriate.
3. Time-Course Incubation:
-
Incubate the cells for a range of time points. A suggested time course is: 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.
4. Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
5. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for Western blotting.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against your protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
6. Data Analysis:
-
Quantify the band intensities for your target protein and the loading control.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized target protein levels against the incubation time to visualize the degradation kinetics and determine the optimal incubation time.
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for optimizing incubation time.
References
Technical Support Center: aTAG 2139 Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aTAG 2139 for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed for targeted protein degradation. It operates based on the AchillesTAG (aTAG) technology. The system requires your protein of interest (POI) to be fused with the MTH1 (MutT homolog-1) protein, which serves as a "degron tag." this compound works by simultaneously binding to the MTH1 tag on the fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the MTH1-tagged protein, marking it for degradation by the proteasome. This compound acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.
Q2: What are the key parameters to assess this compound efficiency?
A2: The two primary parameters to determine the efficacy of this compound are:
-
DC50: The concentration of this compound that results in 50% degradation of the MTH1-fusion protein.
-
Dmax: The maximal percentage of target protein degradation achievable with this compound.
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at very high concentrations. This occurs because at excessive concentrations, this compound is more likely to form binary complexes (either with the MTH1-fusion protein alone or the E3 ligase alone) rather than the productive ternary complex (MTH1-fusion protein : this compound : E3 ligase) required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of this compound concentrations to identify the optimal concentration window that maximizes degradation before the efficiency diminishes.
Q4: How long should I incubate my cells with this compound?
A4: The time required to achieve maximal degradation can vary between different MTH1-fusion proteins and cell lines. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation duration for your specific experimental setup. Published data for this compound shows significant degradation after a 4-hour incubation.[1]
Q5: Is there a negative control for this compound?
A5: Yes, a negative control compound, this compound-NEG, is available. This compound is structurally similar to this compound but is designed to be inactive, likely due to a modification in one of the binding moieties that prevents the formation of a productive ternary complex. Using a negative control is essential to ensure that the observed protein degradation is a specific effect of this compound-mediated degradation and not due to off-target effects or general cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported performance of this compound in various sources.
| Parameter | Value | Source |
| DC50 | 0.27 nM | [1] |
| DC50 | 1.1 nM | [2] |
| Dmax | 92.1% | [1] |
| Ki (for MTH1) | 2.1 nM | [2] |
Note: DC50 and Dmax values can be cell-line and target-protein dependent. The provided values should be used as a reference, and it is recommended to determine these parameters in your specific experimental system.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to determine the optimal concentration of this compound for degrading an MTH1-fusion protein.
1. Cell Seeding:
-
Seed your cells expressing the MTH1-fusion protein in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
2. This compound Treatment:
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) and a negative control (this compound-NEG) at the highest concentration used for this compound.
3. Incubation:
-
Incubate the cells for a predetermined time (e.g., 4 or 24 hours) based on your time-course experiment or initial published data.
4. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
6. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your protein of interest or the MTH1 tag.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
7. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. This compound Treatment:
-
Treat the cells with the same range of this compound concentrations used in the Western blot experiment.
3. Incubation:
-
Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
4. Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
5. Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot cell viability against the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of the target protein | 1. Suboptimal this compound concentration. 2. Inappropriate incubation time. 3. Low expression of the CRBN E3 ligase in the cell line. 4. The MTH1 tag is not accessible. 5. This compound instability. | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment to find the optimal duration. 3. Verify CRBN expression via Western blot or qPCR. Consider using a different cell line with known high CRBN expression. 4. Ensure the MTH1 tag is correctly fused and expressed. Consider changing the tag's position (N- or C-terminus). 5. Prepare fresh this compound stock solutions in DMSO. This compound is soluble to 50 mM in DMSO and should be stored at -20°C. |
| High cell toxicity | 1. This compound concentration is too high. 2. Off-target effects of this compound. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value. 2. Use a lower, more specific concentration. Compare the effects with the this compound-NEG control. |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of binary complexes instead of the productive ternary complex. | Reduce the concentration of this compound to the optimal range identified in your dose-response curve. |
| Inconsistent results between experiments | 1. Variations in cell density or passage number. 2. Inconsistent reagent preparation. 3. Freeze-thaw cycles of this compound stock. | 1. Use cells at a consistent confluency and within a defined passage number range. 2. Prepare fresh dilutions of this compound for each experiment. 3. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
Technical Support Center: Interpreting Data with aTAG 2139-NEG Control
Welcome to the technical support center for the aTAG targeted protein degradation system. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, data interpretation, and troubleshooting when using aTAG 2139 and its vital negative control, this compound-NEG.
Frequently Asked Questions (FAQs)
Q1: What is the aTAG system and how does it work?
A1: The aTAG system is a targeted protein degradation (TPD) platform that allows for the rapid and selective degradation of a protein of interest (POI). It works by fusing your POI to a small protein tag, MTH1.[1] The aTAG degrader molecule, this compound, is a heterobifunctional molecule that binds to both the MTH1 tag and the E3 ubiquitin ligase, cereblon (CRBN).[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the MTH1-POI fusion protein and its subsequent degradation by the proteasome.
Q2: What is the purpose of the this compound-NEG control?
A2: this compound-NEG is an indispensable negative control for your aTAG experiments.[1] It is structurally very similar to this compound and binds to the MTH1 tag with high affinity. However, it has been modified to prevent it from binding to the E3 ligase.[2] Therefore, it should not induce the degradation of the MTH1-POI fusion protein. Its purpose is to help you distinguish between the specific degradation effect of this compound and any potential off-target or non-specific effects of the compound.
Q3: Why is MTH1 used as the tag in the aTAG system?
A3: MTH1 (MutT homolog-1) is used as the tag because the degradation or inhibition of this protein has been shown to have no significant phenotypic effect on cell viability. This makes it a suitable tag as its removal along with the POI is unlikely to introduce confounding biological effects.
Q4: How do I generate my MTH1-fusion protein cell line?
A4: The most common method for generating a cell line expressing your POI fused to MTH1 is through CRISPR/Cas9-mediated genome editing.[3][4] This involves designing a donor template containing the MTH1 tag sequence and using CRISPR to insert it at the desired genomic locus of your POI. This ensures the fusion protein is expressed under the control of the endogenous promoter.
Data Interpretation and Presentation
A key aspect of an aTAG experiment is to demonstrate potent and specific degradation of the target protein by this compound, with minimal effect from the this compound-NEG control. The data is typically presented as a dose-response curve, from which the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation) can be determined.
Below is a table summarizing typical quantitative data from a dose-response experiment.
| Compound | Concentration (nM) | % of Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 0 | 100% |
| This compound | 0.1 | 75% |
| 1 | 40% | |
| 10 | 15% | |
| 100 | 8% | |
| 1000 | 8% | |
| This compound-NEG | 0.1 | 98% |
| 1 | 95% | |
| 10 | 92% | |
| 100 | 90% | |
| 1000 | 88% |
Key Performance Metrics:
| Parameter | This compound | This compound-NEG | Expected Outcome |
| DC50 | ~1 nM | Not Achieved | A low nanomolar DC50 for this compound indicates high potency. The DC50 for this compound-NEG should not be achievable, indicating a lack of degradation. |
| Dmax | >90% | <15% | A high Dmax for this compound shows efficient degradation. A low Dmax for this compound-NEG confirms the degradation is specific to the recruitment of the E3 ligase. |
Experimental Protocols
General Protocol for aTAG-mediated Protein Degradation in Cultured Cells
This protocol outlines a typical workflow for assessing the degradation of an MTH1-tagged protein of interest in a mammalian cell line.
1. Cell Seeding:
-
Plate your MTH1-POI expressing cells in a suitable format (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and this compound-NEG in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound and this compound-NEG in your cell culture medium. A typical concentration range to test is from 0.1 nM to 1000 nM.
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the compounds or the vehicle control.
3. Incubation:
-
Incubate the cells for the desired time period. A typical incubation time for this compound is 4-24 hours. A time-course experiment is recommended to determine the optimal degradation time for your POI.
4. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your POI or the MTH1 tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
7. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the compound concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed with this compound | 1. Inefficient MTH1 tagging: The MTH1 tag may not be properly fused to the POI, or its expression may be too low. 2. Suboptimal incubation time: The degradation kinetics of your POI may be slower or faster than the time point you chose. 3. Compound inactivity: The this compound may have degraded due to improper storage. 4. Cell line is not responsive: The cell line may not express sufficient levels of CRBN or other components of the ubiquitin-proteasome system. | 1. Verify MTH1-POI fusion: Confirm the correct fusion and expression level by Western blot using an anti-MTH1 antibody or by sequencing the genomic locus. 2. Perform a time-course experiment: Test a range of incubation times (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for degradation. 3. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution. 4. Check CRBN expression: Verify the expression of CRBN in your cell line by Western blot or qPCR. Consider using a different cell line known to be responsive to CRBN-based degraders. |
| Significant degradation observed with this compound-NEG | 1. Off-target effects: The MTH1-binding moiety of the compound might be causing non-specific degradation of the POI through a mechanism independent of E3 ligase recruitment. 2. Compound instability: The this compound-NEG may be unstable in your experimental conditions and breaking down into a form that can cause protein loss. 3. Cellular toxicity: At high concentrations, the compound may be causing general cellular stress and non-specific protein degradation. | 1. Lower the concentration: Test lower concentrations of both this compound and this compound-NEG. 2. Use a different negative control: If available, try a negative control with a different chemical scaffold. 3. Assess cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed protein loss is not due to cell death. 4. Confirm with a different tag: If possible, test the degradation of your POI with a different degradation tag system (e.g., dTAG). |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable protein levels. 2. Pipetting errors: Inaccurate pipetting of compounds or loading of samples for Western blot. 3. Uneven Western blot transfer: Inconsistent transfer of proteins from the gel to the membrane. | 1. Ensure uniform cell seeding: Use a cell counter to seed a precise number of cells per well and ensure even distribution. 2. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use careful pipetting techniques. 3. Optimize transfer conditions: Ensure good contact between the gel and the membrane and use a standard transfer protocol. Check transfer efficiency with Ponceau S staining. |
| "Hook effect" observed (less degradation at higher concentrations) | 1. Non-productive ternary complex formation: At very high concentrations, the degrader can form binary complexes with the POI and the E3 ligase separately, which prevents the formation of the productive ternary complex required for degradation. | 1. Titrate to lower concentrations: The optimal degradation concentration is often in the low nanomolar to micromolar range. Perform a detailed dose-response curve to identify the optimal concentration range and avoid the hook effect region. |
Visualizing Workflows and Pathways
aTAG System Signaling Pathway
Caption: Mechanism of aTAG-mediated targeted protein degradation and the role of the negative control.
Experimental Workflow
Caption: A typical experimental workflow for an aTAG protein degradation assay.
Data Interpretation Logic
Caption: A logical flow for interpreting the results of an aTAG experiment.
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. This compound-NEG | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for CRISPR-based endogenous protein tagging in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to aTAG 2139 Degradation
Welcome to the technical support center for the aTAG protein degradation system. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and overcome potential resistance to aTAG 2139-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule degrader. It is designed to specifically induce the degradation of proteins that have been fused with the MTH1 (MutT homolog-1) protein tag. This compound works by acting as a molecular bridge, simultaneously binding to the MTH1 tag on the fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the MTH1-fusion protein, marking it for degradation by the cell's proteasome.[1]
Q2: What are the key components of the aTAG system for successful protein degradation?
A2: The successful application of the aTAG system relies on several key components:
-
MTH1-fusion protein: Your protein of interest must be correctly fused to the MTH1 tag.
-
This compound: The degrader molecule must be soluble, stable, and used at an optimal concentration.
-
Functional CRBN E3 Ligase: The cell line used must express sufficient levels of functional CRBN and its associated E3 ligase complex components.
-
Intact Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation must be functioning correctly.
Q3: I am not observing any degradation of my MTH1-fusion protein. What are the most common initial troubleshooting steps?
A3: If you are not seeing any degradation, start with these initial checks:
-
Confirm MTH1-fusion protein expression: Use Western blotting to verify that your MTH1-fusion protein is expressed at a detectable level.
-
Check this compound integrity and concentration: Ensure that your this compound stock solution is prepared correctly and has not degraded. Perform a dose-response experiment to identify the optimal working concentration.
-
Use a positive control: If possible, use a cell line known to be responsive to the aTAG system with a validated MTH1-fusion protein.
-
Use the negative control: this compound-NEG is an inactive analog that should not induce degradation and can help confirm that the observed effects are specific to this compound.[3]
Troubleshooting Guides
Problem 1: No or reduced degradation of the MTH1-fusion protein.
This is the most common issue encountered. The following guide provides a systematic approach to identify the cause.
Logical Flow for Troubleshooting Lack of Degradation
References
minimizing cytotoxicity of aTAG 2139
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing cytotoxicity associated with the use of aTAG 2139.
Understanding this compound and Potential for Cytotoxicity
This compound is a heterobifunctional degrader used in the AchillesTAG (aTAG) system. It selectively induces the degradation of MTH1 (MutT homolog-1) fusion proteins.[1] This is achieved by bringing the MTH1-tagged protein of interest into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Cytotoxicity with targeted protein degraders like this compound can arise from several factors:
-
On-target cytotoxicity: The degradation of the target protein itself may lead to cell death if the protein is essential for cell survival or if its depletion triggers a lethal signaling cascade.
-
Off-target cytotoxicity: this compound may induce the degradation of other proteins besides the intended MTH1-tagged target. This can occur if the warhead or the E3 ligase binder has an affinity for other cellular proteins.
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target effects.
-
Compound-intrinsic toxicity: The chemical scaffold of this compound itself, independent of its degradation activity, might have some level of inherent toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of this compound-induced cytotoxicity?
A1: While specific cytotoxicity data for this compound is limited, potential mechanisms can be inferred from its components:
-
MTH1 Inhibition-related effects: The MTH1-binding component of this compound may independently inhibit MTH1's function. MTH1 is an enzyme that sanitizes the nucleotide pool by removing oxidized dNTPs.[2] Inhibition of MTH1 can lead to the incorporation of damaged nucleotides into DNA, causing DNA damage, cell cycle arrest, and apoptosis, particularly in cells with high levels of reactive oxygen species (ROS).[3][4]
-
CRBN-mediated effects: The CRBN-binding moiety is a thalidomide (B1683933) analog.[5][6] Thalidomide and its derivatives (IMiDs) are known to have immunomodulatory effects and can induce apoptosis and cell cycle arrest in certain cell types.[7][8][9] They can also alter cytokine production.[10]
-
Off-target protein degradation: Pomalidomide-based PROTACs have been reported to sometimes degrade zinc-finger (ZF) proteins.[11]
Q2: How can I determine if the observed cytotoxicity is on-target or off-target?
A2: A multi-step approach is recommended:
-
Use of a Negative Control: The most critical experiment is to compare the cytotoxic effects of this compound with its inactive negative control, this compound-NEG. This control compound is structurally similar but does not bind to CRBN, and therefore cannot induce degradation. If this compound-NEG shows similar cytotoxicity, the effect is likely independent of CRBN-mediated degradation and could be due to off-target effects of the MTH1 binder or general compound toxicity.
-
Rescue Experiment: If possible, express a version of your protein of interest that is resistant to degradation (e.g., by mutating the MTH1 tag) and assess if this rescues the cytotoxic phenotype.
-
Proteomics Analysis: Perform quantitative mass spectrometry-based proteomics to identify unintended protein degradation. Compare the proteome of cells treated with this compound to vehicle-treated and this compound-NEG-treated cells.
Q3: What is the recommended concentration range for this compound to minimize cytotoxicity?
A3: The optimal concentration of this compound will be cell-type and target-dependent. It is crucial to perform a dose-response experiment to determine the lowest concentration that achieves effective degradation of the target protein while minimizing cytotoxicity. The reported DC50 (concentration for 50% degradation) for MTH1 fusion proteins is in the low nanomolar range (e.g., 1.1 nM).[1] It is advisable to start with a concentration range around the DC50 and titrate upwards, while simultaneously assessing cell viability.
Troubleshooting Guide: Minimizing Cytotoxicity
If you are observing significant cytotoxicity in your experiments with this compound, consider the following troubleshooting strategies.
Problem 1: High level of cell death even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line to the target protein degradation. | Confirm that the degradation of your specific protein of interest is expected to be cytotoxic. Review the literature for the known functions of your target protein. |
| Off-target effects. | Perform a dose-response experiment with this compound and the negative control this compound-NEG. If the negative control is also toxic, the cytotoxicity is likely independent of CRBN-mediated degradation. Consider performing global proteomics to identify off-target proteins. |
| Solvent toxicity. | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control. |
| Contamination of cell culture. | Regularly check your cell cultures for microbial contamination. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell health and density. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when starting the experiment. Passage cells a consistent number of times. |
| Inaccurate compound concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of your stock solution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of 96-well plates for treatment, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Cell Viability
This protocol is designed to determine the optimal concentration and incubation time for this compound to achieve target degradation with minimal impact on cell viability.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
This compound
-
This compound-NEG (negative control)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., WST-1, CellTiter-Glo®, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth (typically overnight).
-
Compound Preparation: Prepare a serial dilution of this compound and this compound-NEG in cell culture medium. Also, prepare a medium with the highest concentration of the vehicle used.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with vehicle control only.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assay: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curves to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation:
| Concentration (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Protocol 2: Apoptosis Assay
This protocol helps to determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit, Caspase-Glo® 3/7 Assay)
-
Flow cytometer or plate reader
Procedure (for Annexin V/PI staining):
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the desired time. Include vehicle and positive controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Visualizations
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: this compound induced protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanism of thalidomide to enhance cytotoxicity of temozolomide in U251-MG glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
aTAG 2139 stability and storage conditions
Welcome to the technical support center for aTAG 2139. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this MTH1 fusion protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule that serves as a degrader of MTH1 fusion proteins within the aTAG system.[1][2] It is composed of a ligand that selectively binds to the MTH1 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This tripartite complex formation leads to the polyubiquitination of the MTH1 fusion protein, tagging it for degradation by the proteasome.[2] This targeted protein degradation offers a rapid and potent method for studying the function of a protein of interest that has been endogenously tagged with MTH1.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C in its solid form.[1] Once reconstituted in a solvent such as DMSO, it is also recommended to store the stock solution at -20°C.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 50 mM.[1] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type, the expression level of the MTH1-tagged protein of interest, and the desired degradation kinetics. However, this compound is highly potent, with a reported DC50 (concentration for 50% degradation) of 0.27 nM after a 4-hour incubation.[1] A good starting point for optimization is to perform a dose-response experiment ranging from 0.1 nM to 100 nM.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Condition | Form | Recommended Storage Temperature | Notes |
| Long-term Storage | Solid (Powder) | -20°C | Protect from moisture. |
| Stock Solution | In DMSO | -20°C | Aliquot to minimize freeze-thaw cycles. |
| Working Dilutions | In Cell Culture Media | Use immediately | Prepare fresh for each experiment from a frozen stock. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no degradation of the target protein | Incorrect concentration of this compound: The concentration may be too low for the specific cell line or protein expression level. | Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 nM to 1 µM). |
| Insufficient incubation time: The degradation of the target protein may require a longer exposure to this compound. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time. | |
| Low expression or absence of the MTH1-tag: The protein of interest may not be correctly tagged with MTH1. | Verify the expression of the MTH1-fusion protein by Western blot using an antibody against the MTH1 tag or the protein of interest. | |
| Cell line is not responsive: Some cell lines may have lower levels of the necessary E3 ligase components or other factors required for degradation. | Confirm the expression of CRBN in your cell line. Consider testing a different cell line if possible. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound stock solution. If the problem persists, consider purchasing a new batch. | |
| Off-target effects observed | High concentration of this compound: Using an excessively high concentration can sometimes lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Inherent properties of the system: While the aTAG system is designed for high specificity, off-target effects can never be completely ruled out. | Include a negative control in your experiments, such as a cell line that does not express the MTH1-tagged protein or use the inactive control compound this compound-NEG. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture and treatment protocols. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent preparation of this compound: Errors in dilution or handling of the compound. | Prepare fresh working solutions for each experiment from a well-maintained stock. Ensure thorough mixing. |
Experimental Protocols
General Workflow for this compound Mediated Protein Degradation
Figure 1. General experimental workflow for assessing this compound-mediated protein degradation.
Detailed Protocol for Western Blot Analysis of Target Protein Degradation
-
Cell Seeding:
-
Seed your cells (engineered to express the MTH1-fusion protein of interest) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Preparation of this compound Working Solutions:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest or the MTH1-tag overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. A loading control (e.g., GAPDH or β-actin) should be used to normalize for protein loading.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in mediating the degradation of an MTH1-tagged protein of interest.
Figure 2. Mechanism of this compound-induced protein degradation.
References
Validation & Comparative
A Comparative Guide to Protein Knockdown: aTAG 2139 vs. CRISPR/Cas9
In the landscape of functional genomics and drug discovery, the ability to precisely modulate protein levels is paramount. This guide provides an in-depth comparison of two prominent protein knockdown technologies: the chemically-induced degradation system aTAG 2139 and the genome-editing tool CRISPR/Cas9. We will delve into their mechanisms of action, performance metrics, and experimental protocols to assist researchers in selecting the optimal method for their specific research needs.
Fundamental Mechanisms of Action
The primary distinction between this compound and CRISPR/Cas9 lies in the level at which they operate. This compound directly targets the protein for degradation, while CRISPR/Cas9-based methods prevent its production by modifying the corresponding gene or its transcription.
This compound: Targeted Protein Degradation
The aTAG system is a powerful example of targeted protein degradation (TPD). It requires the protein of interest (POI) to be endogenously tagged with a small protein degron, MTH1 (MutT homolog-1).[1][2] The key component, this compound, is a heterobifunctional small molecule, acting as a degrader.[3][4] It consists of a ligand that binds to the MTH1 tag and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the MTH1-tagged protein, marking it for rapid degradation by the cell's proteasome.[1][5] This process is catalytic, allowing sub-stoichiometric amounts of this compound to trigger the degradation of many target protein molecules.[5]
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Guide to aTAG and dTAG Targeted Protein Degradation Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aTAG and dTAG systems, two prominent technologies for targeted protein degradation. This analysis is based on currently available experimental data to assist researchers in selecting the most suitable system for their specific needs.
Overview of aTAG and dTAG Systems
Targeted protein degradation (TPD) has emerged as a powerful strategy to study protein function and develop novel therapeutics. By hijacking the cell's natural protein disposal machinery, TPD technologies enable the selective elimination of target proteins. The aTAG and dTAG systems are two such platforms that utilize small molecules to induce the degradation of a protein of interest (POI) fused with a specific "degron" tag.
The fundamental principle of both systems involves a heterobifunctional molecule that acts as a bridge between the tagged POI and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1]
aTAG System
The aTAG (Achilles TAG) system employs the enzyme MTH1 (MutT homolog-1) as the degron tag. A key advantage of using MTH1 is that its loss has no known major phenotypic consequences in mice, minimizing potential off-target effects arising from the tag itself. The small molecule degrader, such as aTAG 2139 , is designed to bind specifically to MTH1 and an E3 ligase, typically Cereblon (CRBN), thereby inducing the degradation of the MTH1-tagged protein.[2]
dTAG System
The dTAG (degradation TAG) system utilizes a mutated form of the FKBP12 protein (FKBP12F36V) as its degron tag.[1][3] This single point mutation allows for the specific binding of dTAG molecules, such as dTAG-13 , which do not bind with high affinity to the wild-type FKBP12 protein present in the cell, ensuring high specificity.[1] dTAG molecules have been developed to recruit different E3 ligases, including CRBN (e.g., dTAG-13) and von Hippel-Lindau (VHL), offering flexibility in experimental design.[3]
Performance Comparison: aTAG vs. dTAG
Direct, side-by-side quantitative comparisons of the aTAG and dTAG systems on the same target protein are limited in the currently available literature. The following tables summarize the performance data gathered from separate studies. It is important to consider that the experimental conditions, including the specific fusion proteins and cell lines used, differ between these studies, which may influence the observed performance metrics.
Table 1: Quantitative Performance of this compound
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 | 0.27 nM | Jurkat | CAR-MTH1 | [2] |
| Dmax | 92.1% | Jurkat | CAR-MTH1 | [2] |
| Time to Dmax | 4 hours | Jurkat | CAR-MTH1 | [2] |
| Ki for MTH1 | 2.1 nM | N/A | MTH1 | [4] |
Table 2: Quantitative Performance of dTAG-13
| Parameter | Value | Cell Line | Target Protein | Reference |
| Effective Concentration | 50-100 nM | MV4;11, 293FT | Various FKBP12F36V fusions | [1] |
| Kinetics | Pronounced degradation within 1 hour | MV4;11 | Various FKBP12F36V fusions | [1] |
| Reversibility | Yes | In vitro | FKBP12F36V fusions | [3] |
Mechanism of Action and Experimental Workflow
Signaling Pathways
The signaling pathways for both aTAG and dTAG systems are conceptually similar, involving the formation of a ternary complex, ubiquitination, and proteasomal degradation.
Experimental Workflow
The general workflow for utilizing either the aTAG or dTAG system involves the generation of a stable cell line expressing the tagged protein of interest, followed by treatment with the respective degrader molecule and subsequent analysis of protein degradation and downstream effects.
Experimental Protocols
CRISPR/Cas9-Mediated Knock-in of Degron Tags
This protocol provides a general guideline for generating a cell line with an endogenous protein of interest tagged with either MTH1 (for aTAG) or FKBP12F36V (for dTAG) using CRISPR/Cas9.
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the genomic locus of the POI
-
Donor template DNA containing the degron tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site
-
Cell line of interest
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents (if a selectable marker is included in the donor template)
Procedure:
-
Design sgRNA and Donor Template: Design an sgRNA to target the C-terminus or N-terminus of the POI, just before the stop codon or after the start codon, respectively. The donor template should contain the degron tag sequence (MTH1 or FKBP12F36V) and may include a linker sequence for flexibility. The homology arms should be of sufficient length (typically 500-800 bp) to promote homology-directed repair (HDR).
-
Transfection/Electroporation: Co-transfect or electroporate the Cas9 protein/plasmid, sgRNA, and the donor template into the target cells.
-
Selection of Edited Cells: If the donor template includes a selectable marker (e.g., antibiotic resistance or a fluorescent protein), apply the appropriate selection method to enrich for successfully edited cells.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Verification: Screen the resulting clones by PCR and Sanger sequencing to confirm the correct integration of the degron tag at the desired genomic locus. Further validation by Western blot is necessary to confirm the expression of the tagged protein at the expected molecular weight.
Western Blot for Assessing Protein Degradation
This protocol describes the use of Western blotting to quantify the extent of protein degradation following treatment with aTAG or dTAG degraders.
Materials:
-
Stable cell line expressing the tagged POI
-
aTAG or dTAG degrader molecule and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or the tag
-
Loading control antibody (e.g., anti-GAPDH, anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate the cells and treat with a dose-range of the aTAG or dTAG degrader for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody targeting the POI or the degron tag.
-
Incubate with a primary antibody for a loading control to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Conclusion
Both aTAG and dTAG systems offer powerful and versatile tools for inducing the rapid and selective degradation of target proteins. The aTAG system, with its MTH1 tag, presents a unique advantage in that the tag itself is considered inert. The dTAG system provides flexibility through the availability of degraders that recruit different E3 ligases.
The choice between the aTAG and dTAG systems will depend on the specific experimental goals, the nature of the protein of interest, and the desired E3 ligase to be engaged. The quantitative data presented in this guide, while not from direct comparative studies, provides a valuable baseline for understanding the potency and kinetics of each system. Researchers are encouraged to consult the primary literature and consider pilot experiments to determine the optimal system for their research needs.
References
Orthogonal Validation of aTAG 2139-Induced Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aTAG 2139-induced protein degradation system with alternative technologies. We present supporting experimental data, detailed protocols for orthogonal validation of the induced phenotype, and visual diagrams of key biological pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule designed for the targeted degradation of proteins fused with the MTH1 (MutT homolog-1) protein tag. It functions as a molecular bridge, recruiting the E3 ubiquitin ligase cereblon (CRBN) to the MTH1-tagged protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1] This "AchillesTAG" (aTAG) system offers a powerful method for rapid and reversible protein knockdown, enabling the study of protein function and validation of drug targets.
The validation of such targeted protein degradation (TPD) technologies requires a multi-faceted approach, employing several orthogonal methods to confirm on-target degradation and assess potential off-target effects. This guide will compare the aTAG system with other popular TAG-based degradation platforms, namely dTAG and BromoTag, and provide detailed protocols for robust validation of the degradation phenotype.
Comparison of TAG-Based Protein Degradation Systems
The selection of a suitable TAG-based degradation system depends on several factors, including the desired E3 ligase to be recruited, the characteristics of the degrader molecule, and the specific experimental context. Below is a comparison of the aTAG, dTAG, and BromoTag systems.
| Feature | aTAG System | dTAG System | BromoTag System |
| Degron Tag | MTH1 (MutT homolog-1) | FKBP12F36V (mutant)[] | Brd4BD2 L387A (mutant)[1] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) or von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL)[1] |
| Example Degrader | This compound | dTAG-13 (CRBN), dTAGv-1 (VHL) | AGB1[1] |
| Reported Potency (DC50) | This compound: ~0.27 nM | dTAG-13: Varies by target[3] | AGB1: Potent in nanomolar range[1] |
| Maximal Degradation (Dmax) | This compound: >90% | dTAG-13: Target-dependent[3] | AGB1: High degradation efficacy[1] |
| Selectivity | High for MTH1-tagged proteins. | High for FKBP12F36V-tagged proteins.[][3] | High for Brd4BD2 L387A-tagged proteins.[1][4] |
Note: Direct quantitative comparison of DC50 and Dmax values across different systems is challenging due to variations in experimental conditions, cell lines, and target proteins used in published studies. The data presented here is for illustrative purposes. Researchers are encouraged to perform head-to-head comparisons in their specific systems of interest.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the this compound mechanism and the methodologies for its validation, we provide the following diagrams created using the DOT language.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced protein degradation.
Orthogonal Validation Workflow
Caption: Experimental workflow for orthogonal validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
Objective: To endogenously tag a protein of interest with MTH1 for subsequent degradation by this compound.
Protocol:
-
Design:
-
Design a guide RNA (gRNA) targeting the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively.
-
Design a donor template plasmid containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
-
Cell Transfection:
-
Co-transfect the target cells with the Cas9 nuclease, the designed gRNA, and the donor template plasmid. Electroporation or lipid-based transfection methods can be used.
-
-
Selection and Clonal Isolation:
-
If the donor plasmid contains a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.
-
Perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
-
Screening and Validation:
-
Screen individual clones by PCR to identify those with the correct integration of the MTH1 tag.
-
Confirm the in-frame fusion and correct sequence of the MTH1 tag by Sanger sequencing of the PCR product.
-
Verify the expression of the MTH1-tagged POI at the expected molecular weight by Western blot using an antibody against the POI or the MTH1 tag.
-
Orthogonal Validation of Protein Degradation
Objective: To visualize and semi-quantify the degradation of the MTH1-tagged POI.
Protocol:
-
Cell Treatment: Plate MTH1-tagged cells and treat with a dose-response of this compound (e.g., 0.1 nM to 1 µM) for a fixed time point (e.g., 4, 8, 16, or 24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI or MTH1 tag overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
-
Objective: To quantitatively measure the kinetics of protein degradation in real-time in live cells.
Protocol:
-
Cell Line Generation: Generate a cell line with the POI endogenously tagged with the 11-amino-acid HiBiT tag using CRISPR/Cas9.[7] These cells should also stably express the LgBiT protein.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.[8]
-
Assay Setup:
-
Degrader Addition: Add a serial dilution of this compound to the wells.
-
Kinetic Measurement: Measure luminescence at regular intervals over a time course (e.g., 24 hours) using a plate reader.
-
Data Analysis:
Objective: To quantify protein degradation at the single-cell level.
Protocol:
-
Cell Treatment: Treat MTH1-tagged cells with this compound as described for the Western blot protocol.
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against the POI or MTH1 tag.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
Data Analysis:
-
Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI).
-
Compare the MFI of this compound-treated cells to the vehicle control to determine the percentage of protein degradation.[10]
-
Objective: To assess the global proteome changes upon this compound treatment and identify potential off-target effects.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound at a concentration that gives maximal degradation and a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with different TMT isobaric tags.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated.
-
Conclusion
The this compound system represents a robust technology for the targeted degradation of MTH1-fusion proteins. Its high potency and efficacy make it a valuable tool for basic research and drug discovery. However, as with any targeted degradation platform, rigorous and multi-faceted validation is crucial. The orthogonal methods detailed in this guide—Western blotting, HiBiT/NanoBRET assays, flow cytometry, and quantitative proteomics—provide a comprehensive framework for confirming the on-target phenotype, quantifying degradation kinetics, and assessing the selectivity of this compound. By employing these approaches, researchers can confidently validate their findings and advance their understanding of protein function in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. promega.com [promega.com]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Tag-Based PROTAC Degraders: aTAG 2139 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of chemical biology and drug discovery by enabling the targeted degradation of specific proteins. Tag-based degradation systems, a subset of PROTAC technology, offer a powerful and versatile approach for inducing the degradation of virtually any protein of interest (POI) without the need for a pre-existing binder. This is achieved by genetically tagging the POI with a specific protein domain, which is then recognized by a corresponding heterobifunctional degrader.
This guide provides an objective comparison of aTAG 2139 with other prominent tag-based PROTAC degraders, namely the dTAG and BromoTag systems. We will delve into their mechanisms of action, present a quantitative comparison of their performance based on experimental data, and provide detailed experimental protocols for their application.
Quantitative Performance Comparison
The efficacy of PROTAC degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximal degradation, and the maximum level of degradation (Dmax). The following table summarizes the reported performance of this compound, dTAG-13, and BromoTag AGB1.
| Degrader System | Degrader Molecule | Tag | E3 Ligase Recruited | DC50 | Dmax | Cell Line / Conditions |
| aTAG | This compound | MTH1 | CRBN | 0.27 nM[1] | 92.1%[1] | Jurkat cells, 4-hour incubation |
| 1.1 nM[2] | Not specified | |||||
| dTAG | dTAG-13 | FKBP12(F36V) | CRBN | Potent degradation at 1-100 nM[3][4] | >98%[5] | 293FT cells expressing FKBP12(F36V)-Nluc, 4-hour incubation |
| BromoTag | BromoTag AGB1 | Brd4BD2(L387A) | VHL | < 15 nM[6] | Not specified | HEK293 cells with BromoTag-Brd2 knock-in, 6-hour incubation |
Note: The performance of PROTAC degraders can be cell-line and target-dependent. The data presented here is based on published results and should be considered as a general guide.
Mechanism of Action and Signaling Pathway
All three tag-based degradation systems operate on a similar principle: inducing the proximity of a tagged protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The key difference lies in the specific tag and the corresponding degrader molecule used.
-
aTAG System: This system utilizes the enzyme MTH1 (MutT homolog-1) as the tag. The this compound degrader contains a ligand that specifically binds to MTH1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
dTAG System: The dTAG system employs a mutated form of the FKBP12 protein (FKBP12F36V) as the tag.[3] The dTAG-13 degrader binds to FKBP12F36V and also recruits the CRBN E3 ligase.[3][5]
-
BromoTag System: This system uses a mutated bromodomain of BRD4 (Brd4BD2 L387A) as the tag. The BromoTag AGB1 degrader contains a ligand for this modified bromodomain and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6]
The general signaling pathway for tag-based PROTAC-mediated protein degradation is illustrated below.
Experimental Protocols
Successful implementation of tag-based degradation studies relies on robust experimental procedures. Below are detailed methodologies for key experiments.
CRISPR/Cas9-Mediated Endogenous Protein Tagging
This is the foundational step to introduce the specific tag (MTH1, FKBP12F36V, or Brd4BD2 L387A) to the protein of interest at its endogenous locus. This ensures physiological expression levels of the tagged protein.
a. Design of Guide RNA (gRNA) and Donor DNA:
-
gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the genomic region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the gene of interest. Use online tools to minimize off-target effects.[7][8]
-
Donor DNA Design: Construct a donor plasmid containing the tag sequence (e.g., MTH1, FKBP12F36V, or Brd4BD2 L387A) flanked by 500-800 base pairs of homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.[7][8] A silent mutation in the protospacer adjacent motif (PAM) sequence within the homology arm can be introduced to prevent re-cutting of the donor plasmid by Cas9. A selectable marker (e.g., puromycin (B1679871) resistance) can also be included for selection of successfully edited cells.
b. Transfection and Selection:
-
Co-transfect the Cas9 expression vector, gRNA expression vector(s), and the donor DNA plasmid into the target cell line using a suitable transfection reagent or electroporation.
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, expand the surviving cells and isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is included in the donor plasmid.
c. Validation of Knock-in:
-
Genomic DNA PCR: Screen individual clones by PCR using primers flanking the insertion site to identify clones with the correct integration of the tag.
-
Sanger Sequencing: Sequence the PCR products to confirm the in-frame insertion of the tag.
-
Western Blot: Perform a Western blot using an antibody against the tag or the protein of interest to confirm the expression of the correctly sized fusion protein.
Western Blot Analysis of Protein Degradation
This is the most common method to quantify the extent of protein degradation following treatment with the degrader.
a. Cell Culture and Treatment:
-
Seed the CRISPR-edited cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the degrader (e.g., this compound, dTAG-13, or BromoTag AGB1) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest or the tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
Conclusion
Tag-based PROTAC degraders, including this compound, dTAG-13, and BromoTag AGB1, represent powerful tools for the targeted degradation of proteins. The choice of system may depend on several factors, including the desired E3 ligase to be hijacked (CRBN for aTAG and dTAG, VHL for BromoTag), the specific protein of interest, and the experimental context. This compound offers highly potent degradation with a sub-nanomolar DC50. The dTAG system is also highly effective and has been widely adopted in the research community. The BromoTag system provides a VHL-based alternative with potent degradation kinetics. The detailed protocols provided in this guide should enable researchers to effectively implement and evaluate these cutting-edge technologies for their specific research needs.
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. BromoTag® AGB1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. Generating a CRISPR BromoTag Brd4BD2 L387A Knock-in Cell Line [tocris.com]
- 8. resources.tocris.com [resources.tocris.com]
A Comparative Guide to Rescue Experiments for aTAG 2139 Studies
For researchers in drug discovery and chemical biology, the ability to precisely modulate protein levels is paramount for target validation and understanding complex biological systems. The aTAG 2139 system offers a potent and reversible method for targeted protein degradation. This guide provides a comprehensive comparison of the this compound platform with alternative technologies, focusing on the critical aspect of rescue experiments to ensure on-target specificity. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in designing robust and reliable studies.
Comparison of Targeted Protein Modulation Technologies
The aTAG system, utilizing the this compound degrader, provides rapid and efficient degradation of proteins fused with the MTH1 tag. This technology stands as a powerful alternative to traditional genetic methods like CRISPR/Cas9-mediated knockout and other degrader systems such as dTAG. The choice of technology depends on the specific experimental needs, including the desired speed of action, reversibility, and the nature of the biological question being addressed.
| Feature | aTAG System (with this compound) | dTAG System (with dTAG-13) | CRISPR/Cas9 Knockout |
| Mechanism of Action | Induces proteasomal degradation of an MTH1-tagged protein of interest (POI) by recruiting the CRBN E3 ubiquitin ligase. | Induces proteasomal degradation of an FKBP12F36V-tagged POI by recruiting the CRBN E3 ubiquitin ligase.[1] | Creates permanent gene disruption at the DNA level, leading to a loss of protein expression. |
| Speed of Onset | Rapid, with significant degradation observed within hours.[2][3] | Rapid, with degradation initiated within hours of treatment.[1] | Slower, requiring time for transcription and translation of Cas9 and gRNA, followed by gene editing and subsequent protein depletion. |
| Reversibility | Reversible upon washout of this compound. | Reversible upon washout of the dTAG degrader.[1] | Irreversible genetic modification. |
| Dose-dependent Control | Allows for tunable degradation by varying the concentration of this compound. | Allows for tunable degradation by varying the concentration of the dTAG degrader. | Generally binary (on/off), though partial knockdown can sometimes be achieved with specific strategies. |
| Off-Target Effects | Potential for off-target effects of the small molecule degrader, though generally designed for high specificity. | Potential for off-target effects of the small molecule degrader. | Potential for off-target DNA cleavage at unintended genomic loci.[4][5] |
| Requirement for Genetic Modification | Requires knock-in of the MTH1 tag to the gene of interest. | Requires knock-in of the FKBP12F36V tag to the gene of interest. | Requires delivery of Cas9 and guide RNA. |
Quantitative Performance Data
The efficacy of targeted protein degradation can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Technology | Compound | DC50 | Dmax | Timepoint | Cell Line | Target |
| aTAG System | This compound | 0.27 nM[2][6][3] | 92.1%[2][6][3] | 4 hours | Not specified | MTH1 fusion proteins |
| dTAG System | dTAG-13 | ~1-10 nM (effective concentration) | >90% | 24 hours | Various | FKBP12F36V fusion proteins |
| CRISPR/Cas9 | N/A | N/A | >90% (knockout efficiency) | Days to weeks (for stable clones) | Various | Endogenous gene |
Note: Direct comparison of DC50 and Dmax values across different studies and systems should be done with caution due to variations in experimental conditions, cell lines, and target proteins.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these technologies.
Experimental Protocols
Protocol 1: this compound-Mediated Protein Degradation
This protocol describes the general procedure for inducing the degradation of an MTH1-tagged protein of interest using this compound.
Materials:
-
Cells endogenously expressing the MTH1-tagged protein of interest.
-
This compound (and a negative control, this compound-NEG).
-
Cell culture medium and supplements.
-
DMSO (for stock solutions).
-
Plates for cell culture.
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting).
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound and the negative control in DMSO. Serially dilute the compounds in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the negative control. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Analyze the degradation of the MTH1-tagged POI by Western blotting using an antibody against the POI or the MTH1 tag.
-
Protocol 2: Rescue Experiment for this compound Studies
This protocol outlines a rescue experiment to confirm that the observed phenotype upon this compound treatment is due to the degradation of the specific MTH1-tagged protein. This is achieved by introducing a version of the POI with a mutated MTH1 tag that is not recognized by this compound.
Materials:
-
Cells endogenously expressing the wild-type MTH1-tagged POI.
-
This compound.
-
An expression vector containing the POI fused to a mutated MTH1 tag (e.g., a point mutation in the this compound binding site) that is resistant to this compound-mediated degradation.
-
A control expression vector (e.g., empty vector or vector expressing a non-related protein).
-
Transfection reagent.
-
Reagents for assessing the phenotype of interest (e.g., cell viability assay kit, antibodies for signaling pathway analysis).
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in multiple plates.
-
Treat one set of plates with a concentration of this compound known to induce the phenotype of interest.
-
Treat another set with a vehicle control (DMSO).
-
-
Transfection:
-
After a predetermined time of this compound treatment (sufficient to induce the phenotype), transfect the cells with either the rescue construct (mutant MTH1-POI) or the control vector.
-
-
Continued Treatment and Incubation:
-
Continue the treatment with this compound or vehicle control for an additional period to allow for the expression of the rescue construct and to observe its effect on the phenotype.
-
-
Phenotypic Analysis:
-
Assess the phenotype in all experimental groups (untreated, this compound + control vector, this compound + rescue vector).
-
For example, if the phenotype is decreased cell viability, a cell viability assay (e.g., MTT or CellTiter-Glo) can be performed.
-
-
Confirmation of Protein Expression:
-
In a parallel set of experiments, confirm the degradation of the endogenous MTH1-POI and the expression of the mutant MTH1-POI rescue protein by Western blotting.
-
Expected Outcome: The cells treated with this compound and the control vector should exhibit the phenotype of interest. In contrast, the cells treated with this compound but expressing the rescue construct should show a partial or complete reversal of the phenotype, confirming that the effect of this compound is specifically due to the degradation of the intended target.
Conclusion
The this compound system is a powerful tool for the targeted degradation of proteins, offering rapid and reversible control. When combined with carefully designed rescue experiments, this technology allows for a high degree of confidence in target validation studies. This guide provides the necessary information and protocols to effectively utilize this compound and to rigorously validate its on-target effects, thereby accelerating drug discovery and the elucidation of complex biological pathways.
References
- 1. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. This compound | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 6. bio-techne.com [bio-techne.com]
Specificity Analysis of aTAG 2139: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the specificity of degrader molecules is a critical parameter determining their therapeutic potential and safety profile. This guide provides a comparative framework for the specificity analysis of aTAG 2139, a potent degrader of MTH1 (MutT homolog 1) fusion proteins. While specific off-target data for this compound is not extensively available in the public domain, this document outlines the established methodologies for such an analysis, presents illustrative data, and compares the aTAG technology with other targeted protein degradation platforms.
This compound is a heterobifunctional degrader that co-opts the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MTH1 fusion proteins.[1][2][3][4] It is characterized by high potency, with a reported DC50 (concentration for 50% degradation) of 0.27 nM and a Dmax (maximum degradation) of 92.1% for MTH1-fusion proteins.[1][2][3][4] The aTAG system, which utilizes MTH1 as a "tag" fused to a protein of interest, offers an alternative to direct ligand-based degraders, particularly for targets that lack known binders.[5][6]
The Imperative of Specificity Analysis
The intended therapeutic effect of a targeted protein degrader relies on its selective action on the protein of interest. Off-target degradation can lead to unintended biological consequences and potential toxicity. Therefore, a thorough specificity analysis is paramount in the development and validation of any new degrader molecule. This analysis typically involves a multi-pronged approach to identify and quantify unintended protein targets.
Key Methodologies for Specificity Profiling
Several experimental techniques are employed to assess the specificity of targeted protein degraders. These can be broadly categorized into unbiased proteome-wide analyses and more targeted panel-based screens.
Global Proteomics by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the gold standard for unbiasedly assessing the impact of a degrader on the entire proteome.[7] This technique allows for the identification and quantification of thousands of proteins in a cell lysate, providing a comprehensive view of changes in protein abundance following treatment with the degrader.
Illustrative Data Presentation:
The following table represents a hypothetical outcome of a proteomic experiment designed to evaluate the specificity of this compound. In a real-world scenario, this table would be populated with data from thousands of identified proteins.
| Protein | Gene Name | Log2 Fold Change (this compound vs. Vehicle) | p-value | Potential Off-Target |
| MTH1-GFP | MTH1 | -3.8 | <0.0001 | On-Target |
| Protein X | GENEX | -1.5 | 0.001 | Yes |
| Protein Y | GENEY | -0.2 | 0.65 | No |
| Protein Z | GENEZ | 0.1 | 0.89 | No |
Note: This data is for illustrative purposes only.
Kinome Scanning
For degraders that may have off-target effects on kinases, kinome scanning provides a targeted yet broad assessment of specificity. These assays typically measure the ability of the compound to compete with a labeled ligand for binding to a large panel of kinases.
Illustrative Data Presentation:
Below is a hypothetical representation of kinome scan data for this compound.
| Kinase Target | % Inhibition at 1 µM | Potential Off-Target Interaction |
| Kinase A | 95% | Yes |
| Kinase B | 10% | No |
| Kinase C | 5% | No |
Note: This data is for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[8][9][10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be quantified to confirm a direct interaction between the degrader and a potential off-target protein.
Illustrative Data Presentation:
A hypothetical CETSA result for a potential off-target of this compound is shown below.
| Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) | Target Engagement |
| Protein X | Vehicle | 52.5°C | - | - |
| Protein X | This compound | 56.0°C | +3.5 | Confirmed |
Note: This data is for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of specificity analyses. Below are generalized protocols for the key experiments discussed.
Global Proteomics Workflow
Caption: Workflow for proteomic analysis of degrader specificity.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or a vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein concentration is determined, and the proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
-
Data Analysis: The MS data is processed to identify the proteins and quantify their relative abundance between the treated and control samples. Statistical analysis is performed to identify proteins with significant changes in abundance.
Kinome Scan Experimental Workflow
Caption: Workflow for KINOMEscan®-like specificity analysis.
-
Assay Principle: The assay is based on the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to a panel of purified kinases.
-
Binding Assay: Each kinase is incubated with the immobilized ligand and this compound at a single concentration.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using a sensitive detection method like qPCR for a DNA-tagged kinase.
-
Data Analysis: The results are reported as the percent inhibition of binding compared to a vehicle control.
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. chempro-innovations.com [chempro-innovations.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. Target engagement assay [bio-protocol.org]
A Kinetic Analysis of aTAG 2139-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetics of aTAG 2139-mediated protein degradation, offering a comparative perspective against other prominent targeted protein degradation (TPD) technologies. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their target validation and drug development programs.
Introduction to aTAG Technology
The aTAG (Achilles TAG) system is a powerful tool for inducing the rapid and selective degradation of a protein of interest (POI). This technology utilizes a heterobifunctional molecule, this compound, which is composed of a ligand that binds to the MTH1 (MutT homolog-1) protein and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By genetically fusing the MTH1 tag to a POI, this compound can effectively hijack the cell's ubiquitin-proteasome system to induce the degradation of the MTH1-tagged protein.[3] The choice of MTH1 as the tag is advantageous as its loss has no known phenotypic consequence.[1][2]
Kinetic Profile of this compound
This compound is characterized by its high potency and rapid induction of degradation. Experimental data has demonstrated that this compound induces highly potent and selective degradation of MTH1 fusion proteins after a 4-hour incubation, with a DC50 (concentration for 50% of maximal degradation) of 0.27 nM and a Dmax (maximal degradation) of 92.1%.[3] Another source reports a DC50 value of 1.1 nM for this compound.[4]
Comparison with Alternative Degradation Technologies
The field of targeted protein degradation offers a variety of approaches, each with its own kinetic characteristics. Here, we compare this compound with other leading technologies: dTAG, PROTACs, and molecular glues.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the key kinetic parameters for this compound and representative examples from other TPD platforms. It is important to note that these values are derived from different studies with varying experimental conditions, including cell lines, target proteins, and assay methods. Therefore, direct comparisons should be made with caution.
| Technology | Degrader | Target | E3 Ligase | DC50 | Dmax | Time to Dmax/Significant Degradation | Cell Line |
| aTAG | This compound | MTH1-fusion | CRBN | 0.27 nM[3] / 1.1 nM[4] | 92.1%[3] | ~4 hours[3] | Not Specified |
| dTAG | dTAG-13 | FKBP12F36V-fusion | CRBN | ~50 nM (for potent degradation)[5] | >90% | 1-8 hours (target dependent)[5] | MV4;11 |
| PROTAC | MZ1 | BRD4 | VHL | ~8-23 nM[6] | >90% | ~3-24 hours[6] | H661, H838, HeLa |
| Molecular Glue | Pomalidomide (B1683931) | IKZF1/Aiolos | CRBN | Not specified | >80% | ~6-24 hours[7] | T cells |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.
Comparative Workflow of TPD Technologies
Caption: Comparative workflow of major TPD technologies.
Experimental Protocols
Accurate kinetic analysis of protein degradation is crucial for evaluating and comparing different TPD technologies. Below are detailed methodologies for key experiments.
Quantitative Western Blotting for Time-Course Analysis
This protocol allows for the semi-quantitative measurement of protein levels at different time points following degrader treatment.[8][9]
a. Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and recover overnight.
-
Prepare a stock solution of the degrader (e.g., this compound) in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treat the cells with the degrader at various concentrations and for different time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (DMSO only).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against time to determine the degradation kinetics.
HiBiT Lytic Assay for High-Throughput Kinetic Analysis
The HiBiT lytic assay provides a quantitative and high-throughput method to measure protein degradation kinetics in cells engineered to express a HiBiT-tagged protein of interest.[10][11][12]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein.[13][14][15][16][17] For aTAG experiments, the MTH1 gene would be tagged with HiBiT.
b. Assay Procedure:
-
Plate the HiBiT-tagged cells in a 96- or 384-well white, clear-bottom plate and incubate overnight.
-
Treat the cells with a serial dilution of the degrader.
-
At each time point, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the data to the vehicle control at each time point.
-
Plot the normalized luminescence over time to determine the degradation rate, DC50, and Dmax.[10]
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay allows for the real-time monitoring of the formation of the ternary complex (POI-degrader-E3 ligase), which is the initial step in the degradation process.[1][18][19][20][21]
a. Cell Line Preparation:
-
Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the energy acceptor) in your cells of interest.
b. Assay Protocol:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion.
-
Add the degrader compound to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal over time using a plate reader equipped for BRET measurements.
c. Data Interpretation:
-
An increase in the BRET signal indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity by the degrader.
-
This assay can be used to determine the kinetics of ternary complex formation and the cellular permeability of the degrader.
Conclusion
This compound offers a potent and rapid method for targeted protein degradation, making it a valuable tool for target validation and functional studies. While a direct kinetic comparison with other TPD technologies is challenging due to variations in experimental setups, the available data suggests that this compound has a very low nanomolar DC50 and can achieve significant degradation within a few hours. The choice of a specific TPD technology will ultimately depend on the research question, the nature of the target protein, and the desired kinetic profile. The experimental protocols provided in this guide offer a robust framework for conducting thorough kinetic analyses to inform the selection and optimization of targeted protein degraders.
References
- 1. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HiBiT-Powered CRISPR Knock-Ins for Endogenous Tagging | CRISPR Cas9 Knock-In | CRISPR Knock-In Tagging [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Protocol for Adding HiBiT Tag to an Endogenous Gene Using CRISPR [worldwide.promega.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Safe Disposal of aTAG 2139: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds like aTAG 2139 are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the disposal of this compound, to build unwavering trust and become the preferred source for laboratory safety and chemical handling information.
This compound is a potent and selective degrader of MTH1 fusion proteins, designed for use within the aTAG system.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Given its mechanism of action and as a novel chemical entity, it is imperative to handle this compound and its associated waste with a high degree of caution.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is crucial for accurate preparation of solutions and for understanding its physical characteristics when planning for storage and disposal.
| Property | Value |
| Molecular Weight | 782.81 g/mol [1][2] |
| Molecular Formula | C₄₂H₃₈N₈O₈[1][2] |
| Solubility | Soluble to 50 mM in DMSO[1][2] |
| Purity | ≥98%[1][2] |
| Storage Temperature | -20°C[1][2] |
| CAS Number | 2387510-81-6[1] |
Immediate Safety and Handling Precautions
Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the same precautions as any novel chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound in solid form or in solution.
-
Engineering Controls: All weighing and solution preparation activities involving solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. Work with solutions should also be performed in a well-ventilated area, preferably a fume hood.
-
Avoid Contact: Minimize direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedures for this compound
The following disposal protocol is based on general best practices for hazardous laboratory chemicals and PROTAC compounds. It is essential to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste. This includes any contaminated items such as weigh boats or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office. The container should be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be considered contaminated and disposed of as solid chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the primary solvent (e.g., "in DMSO"). The concentration of the waste solution should also be indicated if known. Use your institution's official hazardous waste tags.
-
-
Spill Management:
-
Solid Spills: In the event of a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a sealed container for hazardous waste.
-
Liquid Spills: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent material into a sealed container for hazardous waste.
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the general workflow for utilizing this compound in a cell-based assay to induce protein degradation is as follows:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates to the same concentration and analyze the levels of the target protein by Western blot to determine the extent of degradation.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of a target MTH1 fusion protein.
Caption: Mechanism of this compound-induced protein degradation.
References
Personal protective equipment for handling aTAG 2139
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of aTAG 2139. As a potent, cell-permeable degrader of MTH1 fusion proteins, proper safety protocols are critical to ensure a secure laboratory environment. This compound is a proteolysis-targeting chimera (PROTAC) that incorporates a ligand for the E3 ligase cereblon, a derivative of thalidomide.[1][2] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, biologically active small molecules, with special consideration for the known characteristics of PROTACs and cereblon E3 ligase modulators.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn. |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of corrosive or hazardous liquids. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Fume Hood | All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to the following operational procedures will minimize the risk of exposure and maintain the integrity of the compound.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C.[1][3] |
| Storage Conditions | Keep in a tightly sealed, light-resistant container. |
| Solution Stability | Prepare solutions fresh for optimal performance. If short-term storage of solutions is necessary, store at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
Weighing and Solution Preparation
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. The weighing area and all necessary equipment (spatula, weigh paper, balance) should be inside a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of the solid compound. Avoid generating dust.
-
Solubilization : this compound is soluble in DMSO up to 50 mM.[1][3] Add the appropriate volume of DMSO to the solid compound to achieve the desired stock concentration. Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., unused stock solutions, cell culture media containing this compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. The container should be compatible with the solvent used (e.g., DMSO). |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste stream for chemically contaminated items. |
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound is a heterobifunctional molecule designed to induce the degradation of a target protein that has been fused with an MTH1 "tag". It achieves this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
Caption: The signaling pathway of this compound, leading to the targeted degradation of MTH1-fusion proteins.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
